(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Description
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Properties
IUPAC Name |
(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1,3,12H,2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLJYPOMSGCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858649 | |
| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207543-24-5 | |
| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Lynchpin Intermediate: A Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Kinase Inhibitor Synthesis
For Immediate Release
I. Executive Summary
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of a pivotal second-generation intermediate, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol (CAS Number: 1207543-24-5 ), for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and critical role as a versatile building block in the synthesis of potent and selective kinase inhibitors, with a focus on the Janus kinase (JAK) family. This document serves as a practical resource, offering detailed experimental protocols and contextual insights to empower the advancement of next-generation therapeutics.
II. Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry due to its ability to mimic the natural adenine base and interact with the ATP-binding sites of various kinases.[1] Aberrant kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.
The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established and critical starting material for a multitude of approved drugs, including Tofacitinib, Ruxolitinib, and Baricitinib, all of which are potent JAK inhibitors.[3][4] These drugs have demonstrated significant clinical efficacy in treating conditions like rheumatoid arthritis and myelofibrosis.[5] The strategic introduction of a hydroxymethyl group at the C5 position to yield this compound opens up new avenues for chemical modification, allowing for the synthesis of novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles.
III. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1207543-24-5 | Internal Data |
| Molecular Formula | C₇H₆ClN₃O | Internal Data |
| Molecular Weight | 183.60 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Predicted |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6][7][8] |
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| ~12.0 (br s, 1H, NH) | ~157.0 (C4) |
| ~8.5 (s, 1H, C2-H) | ~152.0 (C2) |
| ~7.8 (s, 1H, C6-H) | ~150.0 (C7a) |
| ~5.5 (t, 1H, OH) | ~125.0 (C6) |
| ~4.6 (d, 2H, CH₂) | ~115.0 (C5) |
| ~100.0 (C4a) | |
| ~55.0 (CH₂) |
IV. Synthesis of this compound
The primary and most direct route to this compound is through the selective reduction of its corresponding aldehyde, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones.[12]
Diagram of the Synthetic Workflow:
Caption: Synthetic conversion of the aldehyde to the alcohol.
Detailed Experimental Protocol:
Objective: To synthesize this compound via the reduction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
V. Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The introduction of the hydroxymethyl group at the C5 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core provides a valuable handle for further chemical elaboration. This functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in etherification or esterification reactions to introduce a wide variety of side chains. These modifications can be strategically employed to fine-tune the binding affinity and selectivity of the resulting kinase inhibitors.
Signaling Pathway Context: The JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[13] This pathway plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[9] Dysregulation of the JAK/STAT pathway is implicated in a range of autoimmune diseases and cancers.
Caption: The JAK/STAT signaling pathway and the point of intervention for derived inhibitors.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, such as those that can be synthesized from this compound, are designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and blocking downstream signaling. The C5-hydroxymethyl group allows for the introduction of moieties that can interact with specific residues within or near the ATP-binding pocket, leading to enhanced potency and selectivity for a particular JAK isoform.
VI. Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile of its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a strong indication of the necessary precautions.
-
Hazard Class: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[6][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6][8]
This compound represents a strategically important and versatile intermediate in the field of drug discovery and development. Its synthesis from the corresponding aldehyde is straightforward, and the presence of the C5-hydroxymethyl group provides a valuable point of diversification for the creation of novel kinase inhibitors. A comprehensive understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to fully leverage this key building block in the quest for more effective and selective therapeutics targeting kinase-driven diseases.
VIII. References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
An Efficient Method for Synthesis of Tofacitinib Citrate. (2016). SciSpace. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from --INVALID-LINK--
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655.
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550.
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
-
Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 366(9), 799-807.
-
ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR. Retrieved from --INVALID-LINK--
-
A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. (n.d.). The Royal Society of Chemistry.
-
ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR. Retrieved from --INVALID-LINK--
-
Tofacitinib synthesis. (n.d.). University of Nebraska-Lincoln Digital Commons.
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025). ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (2024). Safety Data Sheet.
-
MedChemExpress. (2025). Safety Data Sheet: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Methanol Safety Data Sheet. (n.d.). Fisher Scientific.
-
The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. (2025). ChemDiv.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PMC - PubMed Central.
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). Semantic Scholar.
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023). ChemicalBook.
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
-
Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1988). PubMed.
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 9. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a key heterocyclic intermediate in the synthesis of a multitude of pharmacologically significant molecules. Its rigid, bicyclic core, adorned with strategic functional groups, serves as a versatile scaffold in drug discovery. The precise and unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of the final compounds. This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this pivotal compound, integrating expert insights with detailed, self-validating experimental protocols. We will delve into the strategic synthesis and leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build an unshakeable structural hypothesis.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, most notably protein kinases.[2] The introduction of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position provides crucial handles for further chemical modification, making this compound a highly valuable building block.
The unequivocal determination of its structure is not merely an academic exercise; it is a critical quality control step that underpins the reliability and reproducibility of drug discovery and development programs. Any ambiguity in the structure could lead to the synthesis of incorrect target molecules, resulting in a significant loss of time, resources, and potentially misleading biological data.
This guide is structured to provide a logical and practical workflow for the synthesis and complete structural characterization of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.
Strategic Synthesis: From Core Scaffold to Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This strategy involves the introduction of a formyl group at the C5 position, followed by its selective reduction to the corresponding alcohol.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings. In this step, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, an electrophilic iminium ion, which then attacks the electron-rich pyrrole ring of the starting material.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Step 2: Selective Reduction of the Aldehyde
The reduction of the newly installed aldehyde to the primary alcohol is achieved using a mild and selective reducing agent, sodium borohydride (NaBH₄). This reagent has the advantage of selectively reducing aldehydes and ketones without affecting the chloro-pyrimidine ring.[3]
Experimental Protocol:
-
Dissolve the purified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
A Multi-Technique Approach to Structure Elucidation
The definitive confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple analytical techniques. This approach provides a self-validating system where the results from one technique corroborate the findings of another.
dot
References
An In-depth Technical Guide to the Organic Solvent Solubility of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Introduction: The Critical Role of Solubility in Drug Development
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a key heterocyclic intermediate, serves as a fundamental building block in the synthesis of a multitude of pharmacologically active agents. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the importance of a thorough understanding of its physicochemical properties.[1][2][3] Among these, solubility stands as a paramount parameter, profoundly influencing every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[4][5][6]
Poor solubility can present significant hurdles, leading to challenges in achieving desired concentrations for biological assays, complicating purification processes, and ultimately hindering the formulation of effective therapeutics with adequate systemic exposure.[4][7][8] This guide provides a comprehensive exploration of the solubility of this compound in organic solvents, offering both theoretical insights and a practical, field-proven experimental framework for its determination.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the Gibbs free energy of dissolution (ΔG).[9] This process can be understood through the interplay of enthalpy (ΔH) and entropy (ΔS), as described by the equation: ΔG = ΔH – TΔS.[9] A negative ΔG, indicating a spontaneous dissolution process, is favored by a lower enthalpy and a higher entropy of mixing.
The dissolution process can be conceptually broken down into three steps:
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Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH1 > 0).
-
Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule (ΔH2 > 0).
-
Solute-Solvent Interaction: Energy is released when the solute molecule interacts with the solvent molecules (ΔH3 < 0).
The overall enthalpy of solution (ΔHsoln) is the sum of these three steps: ΔHsoln = ΔH1 + ΔH2 + ΔH3.[10] For dissolution to occur, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. This fundamental principle is often summarized by the adage "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[10]
The structure of this compound, with its heterocyclic rings, chloro-, and hydroxymethyl- functional groups, suggests a molecule with both polar and non-polar characteristics. The pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking, while the nitrogen atoms and the hydroxyl group are capable of hydrogen bonding. The chlorine atom adds a degree of lipophilicity. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent.
Qualitative Solubility Profile
While specific quantitative data for this compound is not extensively available in the public domain, the solubility of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a useful starting point. It is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as ethanol and methanol.[1][11] It exhibits poor solubility in water.[11] The addition of the hydroxymethyl group in the target compound is expected to increase its polarity and hydrogen bonding capacity, potentially enhancing its solubility in polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability of the solvent with the solute's hydroxyl and nitrogen groups. |
| Non-Polar Aprotic | Hexanes, Toluene | Low | Mismatch in polarity and intermolecular forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions and potential for weak hydrogen bonding. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Moderate polarity, but weaker hydrogen bond accepting ability compared to other polar solvents. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
To obtain reliable and reproducible quantitative solubility data, a robust experimental protocol is essential. The following section details a step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[12][13][14] This method is considered the gold standard for thermodynamic solubility determination.[12]
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or higher)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
2. Preparation of Saturated Solutions:
-
Rationale: The addition of excess solid ensures that the resulting solution is saturated and in equilibrium with the solid phase, a prerequisite for determining thermodynamic solubility.[15]
-
Procedure:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a glass vial.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure statistical validity.[16]
-
3. Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is crucial for accurate solubility measurement. The time required for equilibration can vary depending on the compound and solvent. Preliminary experiments are recommended to determine the optimal equilibration time.[17] Shaking provides consistent agitation to facilitate dissolution. The temperature is maintained at 37 °C to be relevant to physiological conditions, a standard practice in pharmaceutical sciences.[13][17]
-
Procedure:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours).
-
Visually inspect the vials to ensure that excess solid remains.
-
4. Sample Collection and Preparation:
-
Rationale: Proper sample handling is critical to avoid altering the equilibrium concentration. Centrifugation and filtration are employed to remove all undissolved solid particles, which could otherwise lead to an overestimation of solubility.[18]
-
Procedure:
-
Remove the vials from the shaker and allow them to stand briefly to allow the solid to settle.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
5. Analytical Quantification (HPLC-UV):
-
Rationale: HPLC provides a specific and sensitive method for quantifying the concentration of the dissolved compound.[19][20][21] A validated, stability-indicating analytical method is essential to distinguish the parent compound from any potential degradation products.[17] A calibration curve constructed from standards of known concentration allows for the accurate determination of the compound's concentration in the experimental samples.[20]
-
Procedure:
-
Develop and validate an HPLC-UV method for this compound.
-
Prepare a series of standard solutions of the compound at known concentrations.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared (diluted) samples from the solubility experiment.
-
Determine the concentration of the compound in the diluted samples by interpolating their peak areas on the calibration curve.
-
6. Calculation of Solubility:
-
Rationale: The final solubility value is calculated by taking into account the dilution factor used during sample preparation.
-
Procedure:
-
Calculate the concentration of the undiluted supernatant by multiplying the concentration determined by HPLC by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the average solubility and standard deviation from the triplicate measurements.
-
Data Interpretation and Application
The quantitative solubility data obtained from this protocol will provide invaluable information for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization.
-
Preformulation: Guiding the selection of excipients and the development of suitable dosage forms.[22]
-
Biopharmaceutical Classification System (BCS): The aqueous solubility data at different pH values are a key component of the BCS, which helps in predicting the in vivo performance of a drug.[14][23][24]
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is a cornerstone for its effective utilization in drug discovery and development. While readily available quantitative data may be sparse, the theoretical principles and the detailed experimental protocol provided in this guide empower researchers to generate high-quality, reliable solubility data. This, in turn, facilitates informed decision-making, accelerates development timelines, and ultimately contributes to the successful advancement of new therapeutic agents.
References
- 1. srinichem.com [srinichem.com]
- 2. Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Buy Cas No. 3680-69-1, tinib intermediate, Ritlecitinib Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. seppic.com [seppic.com]
- 7. jmpas.com [jmpas.com]
- 8. ucd.ie [ucd.ie]
- 9. Solubility - Wikipedia [en.wikipedia.org]
- 10. Solubility: Solubility | SparkNotes [sparknotes.com]
- 11. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. who.int [who.int]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. researchgate.net [researchgate.net]
- 19. improvedpharma.com [improvedpharma.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 23. WHO seeks to align biowaiver policy with ICH guidelines | RAPS [raps.org]
- 24. database.ich.org [database.ich.org]
A Technical Guide to the Biological Activities of 4-Chloropyrrolopyrimidine Derivatives for Drug Discovery Professionals
Introduction: The 4-Chloropyrrolopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a unique and highly valued heterocyclic system in medicinal chemistry. Its structural similarity to adenine, a fundamental component of nucleotides, makes it an attractive scaffold for designing molecules that can interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 4-position creates 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile and reactive intermediate that has become a cornerstone in the synthesis of numerous therapeutic agents.[2][3]
Chemical Properties and Reactivity
The significance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a synthetic intermediate stems from its distinct chemical reactivity. The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, such as those catalyzed by palladium and copper.[2][4] This reactivity allows for the straightforward introduction of diverse functional groups, enabling chemists to systematically modify the scaffold to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics.[4][5] Furthermore, the pyrrole nitrogen (N-7) and the C-5/C-6 positions of the pyrrole ring can be functionalized, offering multiple points for molecular elaboration.[5]
Bioisosteric Relationship to Purines
The bioisosteric resemblance of the pyrrolo[2,3-d]pyrimidine scaffold to natural purines is a key driver of its biological activity.[1][5] Many enzymes, particularly kinases, have active sites designed to bind adenosine triphosphate (ATP). By mimicking the adenine portion of ATP, derivatives of this scaffold can act as competitive inhibitors, blocking the enzyme's function.[1] This inherent property has made the 7-deazapurine framework a foundational element in the development of targeted therapies, especially in oncology.[1]
Significance in Drug Discovery
The 4-chloropyrrolopyrimidine scaffold is not merely a synthetic curiosity; it is a clinically validated starting point for drug development. Its most notable application is in the synthesis of kinase inhibitors for treating a spectrum of diseases, from cancer to autoimmune disorders.[1][2] Tofacitinib, a Janus kinase (JAK) inhibitor used to manage autoimmune conditions, is a prominent example derived from this core structure.[6] The broad applicability and proven success of this scaffold ensure its continued importance in research and development efforts across the pharmaceutical industry.[2][6]
Kinase Inhibition: The Predominant Therapeutic Target
The development of kinase inhibitors is a major focus of modern drug discovery, and the 4-chloropyrrolopyrimidine scaffold is a central player in this field.[1] Dysregulation of protein kinase signaling is a hallmark of many cancers and other diseases, making these enzymes prime therapeutic targets.[7]
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of pyrrolo[2,3-d]pyrimidine primarily function as ATP-competitive inhibitors. Their structural mimicry of the adenine base allows them to fit into the ATP-binding pocket of a target kinase.[1] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransfer reaction that is essential for the kinase's catalytic activity and downstream signaling. This targeted inhibition can halt the cellular processes, such as proliferation and survival, that are driven by the overactive kinase.
Key Kinase Targets and Associated Diseases
The versatility of the 4-chloropyrrolopyrimidine core allows for its modification to target a wide range of kinases with high potency and selectivity.[2]
-
Janus Kinase (JAK) Inhibitors: As exemplified by Tofacitinib, derivatives can be designed to inhibit JAKs, which are critical for cytokine signaling in the immune system. Inhibition of these kinases is an effective strategy for treating autoimmune diseases like rheumatoid arthritis.[6]
-
Tyrosine Kinase Inhibitors (TKIs): Many pyrrolopyrimidine derivatives show potent activity against receptor tyrosine kinases implicated in cancer. A novel halogenated derivative, compound 5k , demonstrated significant inhibition of EGFR, Her2, and VEGFR2, key drivers in various malignancies.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The same compound, 5k , also showed potent inhibition of CDK2, a kinase that regulates cell cycle progression.[8] This suggests that multi-targeted inhibitors can be developed from this scaffold to attack cancer through multiple mechanisms.
-
Other Kinases: Research has expanded to other kinases, including CLK4 and HER2, which are therapeutic targets in metastatic breast cancer.[7] Additionally, derivatives are being explored as LRRK2 inhibitors for potential use in treating neurodegenerative diseases like Parkinson's.[9]
Tabulated Data: IC₅₀ Values of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of a promising multi-targeted pyrrolopyrimidine derivative against several key kinases.[8]
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 5k | EGFR | 40 | Sunitinib | 261 |
| 5k | Her2 | 101 | Sunitinib | 261 |
| 5k | VEGFR2 | 79 | Sunitinib | 261 |
| 5k | CDK2 | 204 | Sunitinib | 261 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radioactive ATP Competition)
This protocol describes a standard method for assessing the inhibitory activity of a compound against a target kinase.[7]
Objective: To determine the IC₅₀ value of a 4-chloropyrrolopyrimidine derivative against a specific protein kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP (radioactive)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Serially dilute the test compound in kinase reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In each well of a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Substrate peptide
-
Purified kinase enzyme
-
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding phosphoric acid. This will precipitate the substrate peptide (now radiolabeled if phosphorylated) onto the filter membrane of the plate.
-
Washing: Wash the wells multiple times with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (as a percentage of the control) against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Visualization: Generalized Kinase Inhibition Workflow
Caption: Workflow for an in vitro radioactive kinase inhibition assay.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of 4-chloropyrrolopyrimidine derivatives are often a direct result of their kinase inhibitory action, but they can also elicit broader cellular effects leading to cancer cell death.[2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several pyrrolopyrimidine derivatives have been shown to be potent inducers of apoptosis.[8]
Mechanistic studies of compound 5k in HepG2 liver cancer cells revealed its ability to induce apoptosis by altering the expression of key regulatory proteins. The treatment led to a significant increase in the levels of pro-apoptotic proteins, including caspase-3 (an executioner caspase) and Bax, while simultaneously downregulating the activity of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio is a critical trigger for initiating the apoptotic cascade.
Caption: Modulation of apoptotic pathways by a pyrrolopyrimidine derivative.
Cell Cycle Arrest
In addition to inducing apoptosis, compound 5k was found to cause cell cycle arrest in HepG2 cells.[8] By inhibiting kinases like CDK2 that govern cell cycle transitions, the compound prevents cancer cells from progressing through the division cycle, thus halting their proliferation.
Cytotoxicity Against Cancer Cell Lines
A broad range of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. The potency often depends on the specific substitutions on the core scaffold.
| Compound(s) | Cell Line | Cancer Type | IC₅₀ (µM) |
| 8f | HT-29 | Colon | 4.55 ± 0.23 |
| 8g | HT-29 | Colon | 4.01 ± 0.20 |
| 5k, 5l | HepG2 | Liver | 29 - 59 |
| 10a | HeLa | Cervical | Moderate Activity |
| 10b | MCF-7 | Breast | Moderate Activity |
Data compiled from multiple sources.[8][10][11]
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of a compound on a cancer cell line and determine its IC₅₀ value.
Materials:
-
Human cancer cell line (e.g., HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antiviral Properties: A Growing Area of Investigation
Beyond oncology and inflammation, the 4-chloropyrrolopyrimidine scaffold is emerging as a promising platform for the development of antiviral agents.[2]
Activity Against Flaviviruses and Gastrointestinal Viruses
Researchers have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a new chemotype for designing small molecules against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV).[12] Other studies have demonstrated that novel pyrrolo[2,3-d]pyrimidine and fused pyrrolotriazolopyrimidine derivatives exhibit significant antiviral activity against common gastroenteric viruses like Rotavirus and Coxsackievirus B4.[13]
Proposed Mechanisms of Action
While the exact molecular targets for many of these antiviral compounds are still under investigation, molecular docking studies suggest potential mechanisms. For Rotavirus and Coxsackievirus, derivatives are hypothesized to act by inhibiting the viral polymerase enzymes, which are essential for viral replication.[13] This provides a rational basis for further optimization of these compounds as direct-acting antiviral agents.
Experimental Protocol: Viral Plaque Reduction Assay
Objective: To quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Host cell line susceptible to the virus (e.g., BGM cells)[13]
-
Virus stock (e.g., Rotavirus Wa strain)
-
Test compound
-
Cell culture medium and serum
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
Formalin fixing solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (designed to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the viral inoculum. Wash the cells and add an overlay medium (containing low-concentration agarose or methylcellulose) mixed with various concentrations of the test compound. The semi-solid overlay prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread, which forms localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (no compound).
-
Staining: Remove the overlay. Fix the cells with formalin and then stain them with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones.
-
Quantification: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
Other Notable Biological Activities
Anti-inflammatory Effects
Certain derivatives of 4-chloropyrrolopyrimidine have demonstrated anti-inflammatory properties.[2][14] This activity is particularly relevant given the link between chronic inflammation and many diseases, including cancer and autoimmune disorders.
-
Mechanism: In one study, novel fused pyrrolopyrimidine derivatives were evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14]
-
Target Pathways: Molecular docking studies suggest these compounds may exert their effects by interacting with components of inflammatory signaling pathways, such as Toll-like receptors (TLRs), specifically TLR-2 and TLR-4, which are activated by LPS.[14]
Antimicrobial and Antifungal Potential
The search for new antimicrobials to combat drug resistance is a global health priority. The pyrrolopyrimidine scaffold has also been explored for this purpose.[15][16]
-
Synthesis and Activity: Novel 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines were synthesized from 4-chloropyrrolopyrimidine. These compounds were evaluated for their antibacterial and antifungal potential and showed significant inhibitory activity against the tested strains.[15]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening
This protocol provides a qualitative and semi-quantitative method to screen compounds for antimicrobial activity.[15]
Objective: To assess the ability of a synthesized compound to inhibit the growth of specific bacterial or fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)
-
Sterile paper discs (6 mm diameter)
-
Test compound solution (at a known concentration in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal discs
-
Negative control discs (solvent only)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Plate Inoculation: Use a sterile swab to evenly inoculate the entire surface of an agar plate with the microbial suspension, creating a "lawn" of bacteria or fungi.
-
Disc Application: Aseptically place sterile paper discs onto the agar surface.
-
Compound Application: Carefully apply a fixed volume (e.g., 10 µL) of the test compound solution onto a disc. Apply the positive and negative controls to other discs on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.
-
Interpretation: The size of the inhibition zone correlates with the antimicrobial activity of the compound. A larger zone indicates greater potency.
Visualization: Synthetic Pathways to Bioactive Derivatives
The versatility of the 4-chloropyrrolopyrimidine core allows for the synthesis of diverse libraries of compounds targeting different biological activities. The diagram below illustrates a generalized synthetic scheme for creating hydrazinyl and fused triazolo derivatives with demonstrated antimicrobial and anti-inflammatory activity.[14][15]
Caption: Synthetic routes from 4-chloropyrrolopyrimidine to bioactive compounds.
Conclusion and Future Perspectives
The 4-chloropyrrolopyrimidine scaffold is a validated and privileged structure in modern drug discovery. Its bioisosteric relationship to purines provides a powerful starting point for the design of enzyme inhibitors, particularly for the vast and therapeutically important kinase family. Research has demonstrated its utility in developing potent and selective inhibitors for cancer, autoimmune disorders, and neurodegenerative diseases.
Beyond kinase inhibition, the scaffold's synthetic tractability has enabled the exploration of a wide range of other biological activities, including direct anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The continued investigation into the structure-activity relationships of its derivatives, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new and improved therapeutic agents. The 4-chloropyrrolopyrimidine core will remain a significant and highly fruitful area of focus for medicinal chemists and drug development professionals for the foreseeable future.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol and its Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of the pivotal heterocyclic compound, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, and its foundational precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] A thorough understanding of the spectroscopic characteristics of this class of molecules is paramount for unambiguous identification, purity assessment, and the informed design of novel pharmaceutical candidates.
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core: A Spectroscopic Benchmark
The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial reference for understanding the spectroscopic properties of its derivatives. Its structure and numbering are as follows:
References
Unlocking the Therapeutic Potential of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, nucleus is a prime example of such a scaffold, bearing a close structural resemblance to the endogenous purine core of adenosine triphosphate (ATP). This mimicry allows it to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly the protein kinase superfamily. The specific compound at the heart of this guide, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, is a functionalized derivative of this esteemed lineage. The presence of a chloro group at the 4-position offers a reactive handle for synthetic elaboration, while the novel hydroxymethyl group at the 5-position introduces a unique vector for potential protein-ligand interactions, warranting a thorough investigation into its therapeutic possibilities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to identifying and validating the most promising therapeutic targets for this compound.
Section 1: The Kinase Superfamily - A Primary Realm of Investigation
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the realm of kinase inhibition.[1][2] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[3] Therefore, the initial and most logical avenue of investigation for this compound is its potential as a kinase inhibitor.
The Janus Kinase (JAK) Family: A High-Priority Target Class
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a key intermediate in the synthesis of approved Janus kinase (JAK) inhibitors, such as tofacitinib and ruxolitinib.[3][4] These enzymes (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling via the JAK-STAT pathway, which, when dysregulated, drives the pathogenesis of autoimmune diseases like rheumatoid arthritis and certain myeloproliferative neoplasms.[3]
Causality of Experimental Choice: Given the established success of closely related analogs, the JAK family represents the highest probability target class. The primary hypothesis is that the pyrrolo[2,3-d]pyrimidine core of our lead compound will anchor within the ATP-binding pocket of the JAKs, with the 5-hydroxymethyl group potentially forming novel hydrogen bonds with the hinge region or solvent-exposed residues, thereby influencing potency and selectivity.
Caption: Workflow for validating JAK inhibition.
1.1.1. In Vitro Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory activity of this compound against the catalytic domains of JAK family members.
-
Methodology: Employ a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Dispense recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes into a 384-well plate.
-
Add a serial dilution of the test compound (typically from 10 µM to 0.1 nM).
-
Initiate the kinase reaction by adding a suitable peptide substrate and ATP at its Km concentration.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Add the detection reagents and measure the signal on a compatible plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.
-
1.1.2. Cell-Based Phospho-STAT Assays:
-
Objective: To confirm that the compound inhibits JAK activity within a cellular context, leading to a downstream effect on STAT phosphorylation.
-
Methodology:
-
Culture a cytokine-dependent cell line (e.g., TF-1 cells for GM-CSF stimulation or HEL cells which are constitutively active for JAK2).
-
Starve the cells of cytokines for a defined period (e.g., 4 hours).
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., erythropoietin or IL-3) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated STAT3 (pSTAT3) or pSTAT5 and total STAT3/5 as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation.
-
Other High-Potential Kinase Targets
While the JAK family is a primary focus, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold necessitates a broader screening approach.[1][5]
| Target Kinase Family | Rationale for Investigation | Associated Pathologies |
| Receptor Tyrosine Kinases (RTKs) | Derivatives have shown activity against VEGFR-2 and CSF1R.[6][7] | Cancer (angiogenesis, tumor microenvironment), inflammatory diseases. |
| Cell Cycle Kinases | Mps1 inhibitors have been developed from this scaffold.[8] | Cancer (mitotic checkpoint control). |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Potent and selective LRRK2 inhibitors have been discovered.[9][10] | Parkinson's Disease. |
A kinome-wide selectivity screen (e.g., using a panel of over 400 kinases) is a crucial step to not only identify novel, unexpected targets but also to assess the off-target effects of the compound, which is a critical component of its safety profile.
Section 2: Beyond Kinases - Exploring Antiviral and Antiparasitic Potential
The 7-deazapurine core, as a nucleoside analog, has also been explored for its ability to interfere with viral and parasitic replication.[11][12] This opens up a second, distinct avenue for therapeutic target investigation.
Flavivirus Polymerase and Protease Inhibition
Recent studies have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as promising antiviral agents against flaviviruses such as Zika (ZIKV) and Dengue (DENV).[12] The likely targets within these viruses are the RNA-dependent RNA polymerase (RdRp) or the viral protease (NS2B-NS3), both of which are essential for viral replication.
Causality of Experimental Choice: The compound's structural similarity to purine nucleosides suggests it could act as a chain terminator after being metabolized to a triphosphate form, thus inhibiting the viral polymerase. Alternatively, it may bind to allosteric or active sites on the viral protease.
Caption: Workflow for antiviral activity validation.
2.1.1. Plaque Reduction Neutralization Test (PRNT):
-
Objective: To quantify the antiviral activity of the compound against a specific virus.
-
Methodology:
-
Seed susceptible cells (e.g., Vero cells) in 6- or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound and mix with a known amount of virus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculate the confluent cell monolayers with the mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread.
-
Incubate for several days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
-
2.1.2. Cytotoxicity Assay:
-
Objective: To determine the concentration of the compound that is toxic to the host cells.
-
Methodology: A standard MTS or XTT assay is performed in parallel with the antiviral assay, using the same cell line and incubation conditions, but without the virus. The CC50 (50% cytotoxic concentration) is calculated. The Selectivity Index (SI = CC50/EC50) is a critical measure of the therapeutic window.
Section 3: Summary and Future Directions
The compound this compound, built upon the privileged 7-deazapurine scaffold, holds significant therapeutic promise. The strategic approach outlined in this guide prioritizes the most probable target classes based on a wealth of preceding literature for analogous structures.
Primary Therapeutic Targets to Investigate:
-
Janus Kinases (JAKs): For applications in autoimmune diseases and oncology.
-
Broader Kinome: To uncover novel anticancer targets (e.g., RTKs, Mps1) and potential treatments for neurodegenerative diseases (e.g., LRRK2).
-
Flaviviral Proteins: For the development of novel antiviral agents against pathogens like Dengue and Zika virus.
The successful validation of any of these targets will necessitate further lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The unique 5-hydroxymethyl substitution provides a novel chemical handle that can be further explored through structure-activity relationship (SAR) studies to fine-tune the compound's interaction with its identified target. This structured, evidence-based approach will pave the way for translating the chemical potential of this compound into tangible therapeutic innovations.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases. This mimicry, combined with its synthetic tractability, has made it a cornerstone for the development of targeted therapies for a multitude of diseases, including cancers, inflammatory disorders, and viral infections.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 7H-pyrrolo[2,3-d]pyrimidine compounds, with a focus on their role as kinase inhibitors.
The Strategic Advantage: Why 7H-Pyrrolo[2,3-d]pyrimidine?
The strategic advantage of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its unique combination of structural and electronic properties. As a bioisostere of adenine, it can effectively compete with ATP for binding to the active site of kinases.[3] The replacement of the N7 nitrogen of purine with a carbon atom alters the electron distribution in the ring system, making the five-membered ring more electron-rich. This modification provides a vector for substitution at the C7 position, allowing for fine-tuning of the molecule's steric and electronic properties to enhance potency and selectivity.[4] The rigid structure of the scaffold, featuring two hydrogen bond acceptors and one hydrogen bond donor, provides a stable platform for the presentation of various substituents at the C2, C4, C5, C6, and N7 positions, enabling extensive exploration of the structure-activity relationship (SAR).[2]
Synthetic Strategies: Building the Core
The construction of the 7H-pyrrolo[2,3-d]pyrimidine core can be achieved through several synthetic routes. A common and versatile approach involves the initial construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring.
A widely employed strategy commences with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to furnish ethyl 2-cyano-4,4-dimethoxybutanoate.[5] This intermediate then undergoes cyclization with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[5] Subsequent acid-catalyzed intramolecular cyclization and dehydration afford 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[5] The final key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is then obtained by chlorination, typically using phosphorus oxychloride (POCl₃).[5][6] This chlorinated intermediate serves as a versatile precursor for the introduction of various nucleophiles at the C4 position, a common site for modification in many kinase inhibitors.
General Synthetic Scheme
Caption: Generalized synthetic route to functionalized 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common method for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-diisopropylethylamine (DIPEA)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the complete addition of DIPEA, warm the reaction mixture to 50°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product from the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from a suitable solvent (e.g., toluene).[6]
Biological Activities and Therapeutic Targets
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of diseases. Its derivatives have demonstrated potent activity as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[7][8] A significant portion of this biological activity stems from the ability of these compounds to inhibit protein kinases.
Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 7H-pyrrolo[2,3-d]pyrimidine core, by mimicking the purine ring of ATP, acts as a competitive inhibitor at the ATP-binding site of kinases.[9] This inhibition blocks the downstream signaling cascades that are essential for cell proliferation, survival, and migration.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Caption: Mechanism of ATP-competitive inhibition of protein kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
A prime example of the clinical success of this scaffold is Tofacitinib , a Janus kinase (JAK) inhibitor. Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[10] It functions by inhibiting JAK enzymes (primarily JAK1 and JAK3), which are crucial for the signaling of numerous cytokines involved in the inflammatory response.[11][12] By blocking the JAK-STAT signaling pathway, tofacitinib reduces the production of pro-inflammatory mediators.[11]
Other notable FDA-approved drugs containing the 7H-pyrrolo[2,3-d]pyrimidine core include Ruxolitinib (a JAK1/2 inhibitor for myelofibrosis and polycythemia vera) and Baricitinib (a JAK1/2 inhibitor for rheumatoid arthritis).[8]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that govern the potency and selectivity of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
-
C4 Position: This position is critical for interaction with the hinge region of the kinase active site. Substitution with an amino group, often bearing a phenyl or other aromatic moiety, is a common feature in many potent inhibitors.[13]
-
N7 Position: Modification at this position can influence the orientation of the molecule within the ATP-binding pocket and can be used to modulate solubility and pharmacokinetic properties.
-
C5 and C6 Positions: These positions on the pyrrole ring offer opportunities for further derivatization to enhance interactions with the solvent-exposed region of the active site, thereby improving potency and selectivity.
The table below summarizes the inhibitory activities of some representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases, illustrating the impact of different substitution patterns.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1/JAK3 | 56 | [12] |
| Compound 5n | PAK4 | 2.7 | [14] |
| Compound 5o | PAK4 | 20.2 | [14] |
| Compound 32 | FAK | 4 | [15] |
| Compound 5k | EGFR | 79 | [16] |
| Compound 5k | Her2 | 40 | [16] |
| Compound 5k | VEGFR2 | 136 | [16] |
| Compound 1 | CSF1R | 1 | [17] |
| Compound 23 | CSF1R | 1 | [17] |
Experimental Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine Compounds
The biological activity of newly synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives is typically assessed through a combination of in vitro enzymatic and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is the luminescence-based assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the serially diluted test compound or a DMSO control to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and initiates a process to convert the produced ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assays: Assessing Antiproliferative Activity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
The JAK-STAT Signaling Pathway and its Inhibition by Tofacitinib
Caption: Tofacitinib inhibits JAK1 and JAK3, thereby blocking the phosphorylation and activation of STAT proteins and subsequent pro-inflammatory gene expression.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of a wide range of protein kinases. The clinical success of drugs like tofacitinib, ruxolitinib, and baricitinib validates the therapeutic potential of this compound class. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the application of this versatile scaffold is expanding beyond kinase inhibition to other target classes, promising continued innovation in drug discovery for years to come. The synthetic accessibility and the potential for diverse functionalization ensure that the 7H-pyrrolo[2,3-d]pyrimidine core will remain a central theme in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptmasterguide.com [ptmasterguide.com]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: An Essential Kinase Inhibitor Building Block
Abstract
This comprehensive guide details a robust and scalable three-step synthetic protocol for the preparation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a key intermediate in the synthesis of various kinase inhibitors. The synthesis commences with the readily available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocol involves an initial protection of the pyrrole nitrogen with a tosyl group, followed by a regioselective Vilsmeier-Haack formylation at the C5 position, and culminates in a selective reduction of the resulting aldehyde to the target primary alcohol. This document provides not only a step-by-step methodology but also explains the rationale behind critical experimental choices, ensuring both scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] These agents are pivotal in treating autoimmune diseases and myeloproliferative disorders. The title compound, this compound, serves as a versatile building block, with the chlorosubstituent at C4 providing a reactive handle for nucleophilic substitution and the hydroxymethyl group at C5 offering a site for further molecular elaboration.
The synthetic strategy outlined herein is designed for efficiency and control, addressing potential challenges such as regioselectivity and functional group compatibility. By first protecting the acidic N7-proton of the pyrrole ring, we direct the subsequent electrophilic formylation specifically to the electron-rich C5 position. The final reduction is achieved using a mild hydride reagent to ensure the selective conversion of the aldehyde without affecting the sensitive chloro-pyrimidine core.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Overall three-step synthesis workflow.
PART 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
Principle: The acidic proton on the pyrrole nitrogen (N7) can interfere with the Vilsmeier-Haack reaction and reduce regioselectivity. Therefore, it is protected with a p-toluenesulfonyl (tosyl) group. This electron-withdrawing group also helps to moderate the reactivity of the pyrrole ring. The reaction is a standard base-mediated sulfonylation.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Quantity (per 10g SM) | Moles (mmol) | Stoichiometry |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 10.0 g | 65.1 | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 13.0 g | 68.2 | 1.05 eq |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 19.8 mL | 143.2 | 2.2 eq |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.80 g | 6.5 | 0.1 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - | - |
| Deionized Water | H₂O | 18.02 | 3 x 150 mL | - | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) in dichloromethane (DCM, 250 mL).
-
Addition of Base and Catalyst: To the suspension, add triethylamine (19.8 mL, 143.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.80 g, 6.5 mmol). Stir the mixture at room temperature until all solids dissolve (approximately 15-20 minutes).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (13.0 g, 68.2 mmol) in 50 mL of DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (3 x 150 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.[3] Expected Yield: 18.5 - 19.5 g (92-97%).
PART 2: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Intermediate 2)
Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloromethyliminium salt), which then undergoes an electrophilic aromatic substitution reaction with the N-protected pyrrolopyrimidine. The reaction is highly regioselective for the C5 position of the pyrrole ring.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Quantity (per 10g SM) | Moles (mmol) | Stoichiometry |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1) | C₁₃H₁₀ClN₃O₂S | 307.75 | 10.0 g | 32.5 | 1.0 eq |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | 194.9 | 6.0 eq |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 4.5 mL | 48.7 | 1.5 eq |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | ~200 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - | - |
Experimental Protocol
-
Vilsmeier Reagent Formation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (15 mL, 194.9 mmol) to 0 °C in an ice-water bath. Add phosphorus oxychloride (4.5 mL, 48.7 mmol) dropwise with vigorous stirring over 20 minutes. Ensure the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve Intermediate 1 (10.0 g, 32.5 mmol) in 50 mL of anhydrous DMF. Add this solution to the pre-formed Vilsmeier reagent dropwise at 0 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-75 °C. Stir at this temperature for 4-6 hours.[6] Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 400 g of crushed ice with vigorous stirring. This is a highly exothermic step and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Stir the aqueous mixture for 30 minutes. The product may precipitate. Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a solid. Expected Yield: 8.5 - 9.5 g (78-87%).
PART 3: Synthesis of this compound (Final Product)
Principle: This final step involves the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the chloro-pyrimidine ring. The reaction is performed in methanol, which also serves as a proton source for the work-up. The basic conditions generated during the work-up facilitate the in-situ cleavage of the tosyl protecting group.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Quantity (per 5g SM) | Moles (mmol) | Stoichiometry |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Int. 2) | C₁₄H₁₀ClN₃O₃S | 335.77 | 5.0 g | 14.9 | 1.0 eq |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.1 g | 29.8 | 2.0 eq |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | NaOH (aq) | 40.00 | ~50 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
Experimental Protocol
Caption: Workflow for the final reduction and deprotection step.
-
Reaction Setup: Add Intermediate 2 (5.0 g, 14.9 mmol) and methanol (100 mL) to a 250 mL round-bottom flask with a magnetic stir bar. Stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.1 g, 29.8 mmol) in small portions over 15 minutes. Gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C.
-
Reaction Monitoring (Reduction): Stir the reaction at 0 °C for 1 hour. Monitor the reduction of the aldehyde by TLC.
-
Deprotection: Once the reduction is complete, add 1 M aqueous sodium hydroxide (50 mL) to the reaction mixture. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete removal of the tosyl group.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford this compound as a white to off-white solid. Expected Yield: 2.2 - 2.5 g (80-90%).
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. Add portion-wise to control the reaction rate.
-
Dichloromethane (DCM): A suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Triethylamine (Et₃N): Corrosive and has a strong, unpleasant odor. Handle in a fume hood.
-
Quenching Steps: The quenching of POCl₃ with ice and the addition of NaBH₄ to methanol are exothermic and release gas. Perform these steps slowly and with caution.
References
using (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in kinase inhibitor screening
Topic: Application of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol Derivatives in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1][2] The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in this endeavor.[3][4] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, providing a robust framework for the design of potent inhibitors.[4][5] This scaffold is at the heart of several FDA-approved drugs, including Tofacitinib and Ruxolitinib, underscoring its clinical significance.[6][7][8]
This compound is a key synthetic intermediate that provides a versatile starting point for creating libraries of novel kinase inhibitors.[9][10] The chloro group at the 4-position is readily displaced by various nucleophiles, and the methanol group at the 5-position offers another site for modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[11][12][13]
This application note provides a comprehensive guide for utilizing a hypothetical derivative of this compound, designated here as Compound-PYR5 , in a typical in vitro kinase inhibitor screening workflow. We will detail the compound's properties, a step-by-step protocol for a biochemical kinase assay, and best practices for data analysis and interpretation.
Compound-PYR5: A Representative Test Article
For the protocols outlined below, we will consider Compound-PYR5 , a hypothetical derivative of this compound. The modifications from the parent molecule are designed to enhance cell permeability and target engagement, common objectives in medicinal chemistry programs.
Physicochemical Properties (Hypothetical Data for Compound-PYR5)
| Property | Value | Rationale & Handling |
| Molecular Formula | C₂₀H₂₂N₄O₂ | N/A |
| Molecular Weight | 366.42 g/mol | Accurate concentration calculations are critical for IC₅₀ determination. |
| Appearance | White to off-white crystalline solid | Visual inspection for purity and consistency.[10][12] |
| Solubility | >50 mM in DMSO; <10 µM in aqueous buffer | Prepare concentrated stock solutions in 100% DMSO.[12] Minimize final DMSO concentration in assays (<1%) to avoid artifacts.[14] |
| Purity (HPLC) | >98% | High purity is essential to ensure observed activity is from the intended compound. |
| Stability | Stable at -20°C for ≥ 12 months in DMSO | Store as aliquots to avoid repeated freeze-thaw cycles. Protect from light.[10] |
Part 1: In Vitro Biochemical Kinase Inhibition Assay
This section details a robust, non-radioactive, luminescence-based in vitro assay to determine the inhibitory activity of Compound-PYR5 against a target kinase (e.g., a tyrosine kinase). The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and less inhibition.
Principle of the Assay
The protocol utilizes an ADP-Glo™ Kinase Assay format, which is a widely used method for high-throughput screening.[15] The assay is performed in two steps:
-
Kinase Reaction: The target kinase, substrate, ATP, and the test inhibitor (Compound-PYR5) are incubated together. The kinase phosphorylates the substrate by hydrolyzing ATP to ADP.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP back to ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated.
Workflow for Kinase Inhibition Screening
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh and keep on ice.
-
Compound-PYR5 Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution of Compound-PYR5 starting from 100 µM in Kinase Buffer containing 1% DMSO. This will be your intermediate dilution plate.
-
Enzyme/Substrate Mix: Dilute the target kinase and its corresponding peptide substrate in Kinase Buffer to a 2X working concentration.
-
ATP Solution: Prepare a 2X working concentration of ATP in Kinase Buffer. The final ATP concentration in the assay should be at or near the Kₘ for the target kinase to ensure competitive inhibition can be accurately measured.[16]
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 5 µL of the serially diluted Compound-PYR5 to the wells of a white, opaque 384-well assay plate.
-
Controls:
-
No-Inhibitor Control (0% Inhibition): Add 5 µL of Kinase Buffer with 1% DMSO.
-
No-Enzyme Control (100% Inhibition): Add 5 µL of Kinase Buffer with 1% DMSO to separate wells.
-
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the No-Enzyme control wells. Add 2.5 µL of Kinase Buffer with substrate only to the No-Enzyme wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[14]
-
Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. Ensure ATP conversion stays within the linear range (typically ≤10%) to maintain assay reliability.[1]
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Part 2: Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
Where:
-
Signal_Compound is the signal from wells with Compound-PYR5.
-
Signal_0%_Inhibition is the average signal from the no-inhibitor control wells.
-
Signal_100%_Inhibition is the average signal from the no-enzyme control wells.
Determining the IC₅₀ Value
The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.[17]
-
Plot the % Inhibition versus the log of the Compound-PYR5 concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is determined from the fitted curve.
Hypothetical Screening Data for Compound-PYR5
| Compound-PYR5 Conc. (nM) | Log Conc. | Avg. Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 18,500 | 97.2 |
| 3333 | 3.52 | 21,300 | 93.8 |
| 1111 | 3.05 | 35,600 | 77.8 |
| 370 | 2.57 | 89,900 | 24.6 |
| 123 | 2.09 | 108,200 | 5.2 |
| 41 | 1.61 | 112,500 | 0.5 |
| 13.7 | 1.14 | 113,100 | 0.0 |
| 4.6 | 0.66 | 113,000 | 0.1 |
| 1.5 | 0.18 | 113,200 | -0.1 |
| 0.5 | -0.30 | 113,150 | -0.0 |
| 0% Inhibition Control | N/A | 113,100 | 0.0 |
| 100% Inhibition Control | N/A | 15,000 | 100.0 |
Result: Based on the dose-response curve generated from this data, the calculated IC₅₀ for Compound-PYR5 is approximately 550 nM .
Part 3: Best Practices and Scientific Integrity
To ensure the generation of high-quality, reproducible data, adherence to best practices is paramount.
-
Target Engagement: While biochemical assays are excellent for initial screening, confirming target engagement in a cellular context is a critical next step.[2] Techniques like Western blotting to assess the phosphorylation status of a downstream substrate can validate on-target activity.[18]
-
Selectivity Profiling: Kinase inhibitors often have off-target effects. Screening Compound-PYR5 against a broad panel of kinases (kinome scanning) is essential to determine its selectivity profile and identify potential liabilities.[16][18][19]
-
Assay Validation: Before large-scale screening, validate the assay by determining its Z' factor. A Z' factor > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[1]
-
Controls are Key: Always include appropriate positive (a known inhibitor of the target kinase) and negative (vehicle, e.g., DMSO) controls in every assay plate to ensure the assay is performing as expected.[2][18]
Illustrative Signaling Pathway
The following diagram illustrates a generic signaling cascade that can be targeted by kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Generic kinase signaling pathway inhibited by Compound-PYR5.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors. By leveraging its versatile chemistry, researchers can generate diverse compound libraries for screening. The protocols and best practices outlined in this application note provide a robust framework for the initial biochemical characterization of these compounds, forming a critical first step in the drug discovery pipeline. Rigorous data analysis and subsequent cellular and selectivity profiling are essential to advance promising hits towards lead optimization and preclinical development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. srinichem.com [srinichem.com]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. sci-hub.box [sci-hub.box]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes & Protocols: Evaluating (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Antiviral Research
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] As structural analogs of natural purines, these compounds are adept at interacting with key biological targets, leading to their development as potent antitumor and antiviral agents.[1][2] The replacement of the N7 nitrogen in purine with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, often enhancing binding affinity to enzymes or improving biological activity.[2]
Derivatives of this scaffold have demonstrated significant efficacy against a wide range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C (HCV), Rotavirus, and Coxsackievirus.[3][4][5][6] This broad activity underscores the potential of novel analogs for antiviral drug discovery.
This document provides a comprehensive guide for the investigation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol , a specific, under-explored derivative. We will outline a systematic, field-proven workflow to rigorously assess its potential as an antiviral agent, from initial toxicity profiling to definitive efficacy testing. The protocols herein are designed as a self-validating system, ensuring that experimental outcomes are robust, reproducible, and interpretable.
Principle of Antiviral Compound Evaluation
The successful identification of a viable antiviral candidate hinges on a clear principle: the compound must inhibit viral replication at concentrations that are non-toxic to the host cell. This therapeutic window is the most critical parameter in early-stage drug discovery. Our evaluation workflow is designed to first establish the toxicity profile of the test compound and then, within that non-toxic range, quantify its specific antiviral efficacy. The relationship between these two metrics determines the Selectivity Index (SI) , a primary indicator of a compound's potential.
PART 1: FOUNDATIONAL ASSAYS - CYTOTOXICITY ASSESSMENT
Expert Rationale
Before any antiviral activity can be claimed, it is imperative to determine the compound's inherent toxicity to the host cell line.[7] An observed reduction in viral markers could be a false positive, resulting from compound-induced cell death rather than specific inhibition of the viral life cycle.[8] A dose-response cytotoxicity assay is the foundational experiment to identify the concentration range where the compound is well-tolerated by the cells, thereby defining the safe "testing window" for all subsequent efficacy experiments.[7]
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. Viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Materials:
-
This compound, dissolved in DMSO to create a 10 mM stock.
-
Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.[9]
-
Compound Dilution: Prepare a serial dilution series of the test compound in culture medium. A common starting range is a half-log dilution series from 100 µM down to 0.032 µM.[10] Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cell control" (medium only).
-
Compound Treatment: After 24 hours, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells.
-
Incubation: Incubate the plates for a period that matches the planned duration of the antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove all medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_test / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to calculate the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.
-
Data Presentation Example:
| Compound Conc. (µM) | Mean Absorbance (570nm) | % Viability |
| 100 | 0.15 | 10% |
| 32 | 0.45 | 30% |
| 10 | 0.98 | 65% |
| 3.2 | 1.43 | 95% |
| 1.0 | 1.51 | 101% |
| 0 (Vehicle Control) | 1.50 | 100% |
| Calculated CC50 | \multicolumn{2}{c | }{25.5 µM } |
PART 2: PRIMARY EFFICACY SCREENING - ANTIVIRAL ACTIVITY
Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication. We present two gold-standard methods applicable to a wide variety of viruses.
Protocol 2.1: Plaque Reduction Assay
Expert Rationale: The plaque reduction assay is a functional assay that measures the quantity of infectious virus particles.[12] Its power lies in its direct biological relevance: a reduction in plaques unequivocally demonstrates a reduction in viral infection and cell-to-cell spread.[13] This method is considered the gold standard for many viruses that cause visible cytopathic effects (CPE) and form plaques, such as herpesviruses and influenza viruses.[14]
Step-by-Step Methodology:
-
Cell Seeding: Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.[15]
-
Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the diluted virus (e.g., 200 µL per well for a 12-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
Compound Treatment & Overlay:
-
During the adsorption period, prepare an overlay medium. This is typically 2X culture medium mixed 1:1 with a viscous agent like 1.2% Avicel® or low-melting-point agarose.
-
Prepare serial dilutions of the test compound (at non-toxic concentrations) in this overlay medium.
-
After adsorption, remove the virus inoculum and add 1 mL of the compound-containing overlay to each well.[16] Include a "virus control" (overlay with no compound) and a "cell control" (overlay with no virus or compound).
-
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for the time required for plaques to form (typically 2-10 days, depending on the virus).
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet.[9]
-
Gently wash the plates with water. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control: (1 - (Plaques_test / Plaques_control)) * 100.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use non-linear regression to determine the 50% effective concentration (EC50), the concentration that reduces the plaque count by 50%.[12]
-
Protocol 2.2: qPCR-Based Viral Load Quantification
Expert Rationale: This molecular-based assay offers high sensitivity, specificity, and a broad dynamic range, making it suitable for viruses that do not form plaques or do so inefficiently.[17] It directly quantifies the amount of viral genetic material (DNA or RNA) in infected cells or the supernatant, providing a precise measure of viral replication.[18] This technique is essential for monitoring the efficacy of antivirals against viruses like HIV, HBV, and HCV.[19]
Step-by-Step Methodology:
-
Cell Seeding & Infection: Seed cells in a 24-well or 48-well plate. The next day, infect the cells with the virus at a defined multiplicity of infection (MOI), for example, an MOI of 0.1.
-
Compound Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of the test compound at non-toxic concentrations.
-
Incubation: Incubate for a defined period (e.g., 48 hours) to allow for multiple rounds of viral replication.
-
Nucleic Acid Extraction: Harvest the supernatant (for secreted viruses) or the cells. Extract the viral nucleic acid (RNA or DNA) using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription (for RNA viruses): If the virus has an RNA genome, convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a master mix (with DNA polymerase and dNTPs), specific primers and probes targeting a conserved region of the viral genome, and the extracted nucleic acid sample.[20]
-
Run the reaction on a real-time PCR instrument. Include a standard curve of known concentrations of viral DNA or a plasmid containing the target sequence to allow for absolute quantification.[21]
-
-
Data Analysis:
-
Use the standard curve to convert the cycle threshold (Ct) values from the qPCR run into viral genome copy numbers (e.g., copies/mL).
-
Calculate the percentage of inhibition for each concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50.
-
PART 3: DATA INTERPRETATION & THE SELECTIVITY INDEX
Expert Rationale
Neither the CC50 nor the EC50 value alone is sufficient to judge a compound's potential. A compound might be a potent inhibitor (low EC50) but also highly toxic (low CC50), rendering it useless. The Selectivity Index (SI) bridges this gap by providing a single, crucial metric that quantifies the therapeutic window.[10] A high SI value is the hallmark of a promising antiviral candidate, indicating that the compound is selectively targeting the virus with minimal impact on the host cell.
Calculation: The Selectivity Index is the ratio of the compound's cytotoxicity to its antiviral efficacy:
SI = CC50 / EC50
A compound with an SI > 10 is generally considered a good candidate for further investigation.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative nucleic acid amplification methods and their implications in clinical virology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the performance of a qPCR-based assay for HIV-1 viral load determination | PLOS One [journals.plos.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol by Column Chromatography
Introduction
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a key heterocyclic intermediate in medicinal chemistry, serving as a crucial building block for the synthesis of various therapeutic agents, particularly kinase inhibitors. The purity of this intermediate is paramount to ensure the successful and efficient progression of multi-step synthetic campaigns in drug discovery and development. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The causality behind experimental choices, from solvent selection to troubleshooting, is explained to provide researchers with a robust and adaptable methodology.
Understanding the Molecule and Potential Impurities
The target molecule, this compound, possesses a moderately polar character due to the presence of the hydroxymethyl group and the nitrogen atoms within the pyrrolopyrimidine core. Its synthesis often involves the reduction of the corresponding aldehyde, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde[1]. Therefore, the primary impurity to consider is the unreacted starting aldehyde. Other potential impurities can include byproducts from the synthesis of the pyrrolopyrimidine scaffold itself, such as the precursor 7H-pyrrolo[2,3-d]pyrimidin-4-one[2], or products of hydrolysis, as the 4-chloro substituent can be sensitive to moisture and basic conditions.
A thorough understanding of the starting materials and potential side reactions is critical for designing an effective purification strategy. The difference in polarity between the starting aldehyde (more polar) and the desired alcohol (less polar) is the key to a successful separation by normal-phase chromatography.
Core Principles of the Chromatographic Separation
This protocol utilizes normal-phase column chromatography with silica gel as the stationary phase. Silica gel is a polar adsorbent, and the separation is based on the differential adsorption of the components of the mixture.[2] Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds are retained longer on the column.
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with the appropriate polarity will allow the target compound to move down the column at a reasonable rate while separating it from less polar and more polar impurities. The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
-
Standard laboratory glassware
Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
The first and most critical step is to determine an optimal mobile phase for the column chromatography using TLC. The goal is to find a solvent system that gives the target compound a retention factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.
-
Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. Good starting points for a moderately polar compound like this compound are mixtures of a non-polar solvent and a polar solvent.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or a small amount of methanol). Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a chamber containing a prepared solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analyze the Results: Identify the spot corresponding to the desired product (the alcohol) and any impurities (e.g., the starting aldehyde). Calculate the Rƒ value for each spot (Rƒ = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve the target Rƒ for the product.
| Solvent System (v/v) | Observations |
| 100% Dichloromethane | Product may have a low Rƒ, potentially sticking to the baseline. |
| 98:2 DCM:MeOH | A good starting point. Adjust the ratio to achieve the desired Rƒ. |
| 95:5 DCM:MeOH | Likely to give a higher Rƒ for the product. |
| 50:50 Hexanes:EtOAc | Another viable option. The polarity can be fine-tuned by varying the ratio. |
Step 2: Column Packing
Proper column packing is crucial for achieving high resolution and avoiding issues like band broadening and channeling.
-
Prepare the Column: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica gel should be approximately 50-100 times the weight of the crude material to be purified.
-
Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
-
Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle pressure (e.g., with a hand pump or nitrogen line) to start the elution at a steady flow rate.
-
Gradient Elution (Recommended): Start with a less polar solvent system (e.g., 100% DCM or a low percentage of MeOH in DCM) and gradually increase the polarity of the mobile phase throughout the separation. This will elute less polar impurities first, followed by the target compound, and finally the more polar impurities.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the Separation: Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC. Spot the collected fractions alongside the crude mixture and a reference standard of the pure product (if available) on a TLC plate.
-
Combine Fractions: Once the separation is complete, combine the fractions that contain the pure desired product.
Step 5: Product Isolation
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visual Workflow of the Purification Protocol
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Product does not elute (stuck on baseline) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). For very polar compounds, a small amount of a modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize acidic sites on the silica gel. |
| Poor separation of product and impurities | Incorrect solvent system; column overloading. | Re-optimize the solvent system using TLC to achieve better separation. Ensure the sample is loaded in a concentrated band and that the amount of crude material is not excessive for the column size. |
| Streaking or tailing of spots on TLC and column | Compound may be acidic or basic and interacting strongly with the silica gel; potential decomposition. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Consider using a different stationary phase like alumina if the compound is unstable on silica. |
| Product elutes too quickly (high Rƒ) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in dichloromethane). |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By understanding the principles of the separation and following the detailed steps for optimization and execution, researchers can consistently obtain this valuable intermediate in high purity, thereby facilitating the advancement of their drug discovery and development programs.
References
Application Notes and Protocols for N-alkylation of the Pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged pharmacophore in modern medicinal chemistry.[1] Its structural resemblance to the core of ATP allows for competitive inhibition of a wide array of protein kinases, making it a cornerstone in the development of targeted therapies for cancer, inflammatory disorders, and viral infections.[1][2] Prominent drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor for rheumatoid arthritis, underscore the therapeutic significance of this heterocyclic system.[3]
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the substituents on the pyrrole nitrogen (N-7). Consequently, the N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a critical transformation in the synthesis of these bioactive molecules. This guide provides a detailed exploration of the protocols for this essential reaction, offering insights into the underlying chemical principles and practical guidance for its successful execution.
Core Principles of N-alkylation
The N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a nucleophilic substitution reaction. The pyrrole nitrogen (N-7) acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction is typically facilitated by a base, which deprotonates the pyrrole nitrogen, enhancing its nucleophilicity.
The pyrrolo[2,3-d]pyrimidine system presents two potential sites for alkylation on the pyrrole ring: N-7 and N-9. The regioselectivity of the reaction is a critical consideration and is influenced by several factors, including the choice of base, solvent, and the structure of the starting material and alkylating agent. Generally, alkylation at the N-7 position is kinetically favored, while the N-9 substituted product is the thermodynamically more stable isomer.
Comparative Analysis of N-alkylation Protocols
Two primary methods are widely employed for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core: direct alkylation using an alkyl halide and the Mitsunobu reaction. The choice between these methods depends on the nature of the alkylating agent, the desired stereochemistry, and the overall synthetic strategy.
| Method | Alkylating Agent | Typical Bases | Typical Solvents | Key Advantages | Potential Challenges |
| Direct Alkylation (SN2) | Alkyl halides (e.g., R-Br, R-I), Tosylates | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile, THF | Simple procedure, readily available reagents. | May require harsh conditions, potential for over-alkylation, racemization of chiral centers. |
| Mitsunobu Reaction | Primary and secondary alcohols | - (uses PPh₃ and DEAD/DIAD) | THF, Dioxane | Mild reaction conditions, inversion of stereochemistry at the alcohol carbon.[4] | Formation of by-products that can complicate purification, use of hazardous reagents (DEAD/DIAD).[5] |
Experimental Protocols
Protocol 1: Direct N-alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine using an alkyl halide and a carbonate base.
Workflow for Direct N-alkylation
Caption: General workflow for the direct N-alkylation of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrrolo[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrrole nitrogen without causing significant side reactions. Stronger bases like sodium hydride (NaH) can be used for less reactive systems but require stricter anhydrous conditions.
-
Solvent: DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable solvent.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 2: Mitsunobu Reaction for N-alkylation
The Mitsunobu reaction offers a mild alternative for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core, particularly when using primary or secondary alcohols as the alkyl source. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center.[4]
Workflow for Mitsunobu Reaction
Caption: General workflow for the Mitsunobu N-alkylation of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, the alcohol, and triphenylphosphine in anhydrous THF.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other by-products.
Causality Behind Experimental Choices:
-
Reagents: The combination of triphenylphosphine and DEAD (or DIAD) forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the pyrrole nitrogen.[4]
-
Solvent: THF is the most commonly used solvent for the Mitsunobu reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[5]
-
Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction upon the addition of DEAD or DIAD. The reaction is then typically allowed to proceed at room temperature.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive alkylating agent. | Use a more reactive leaving group (e.g., iodide instead of bromide). Increase the reaction temperature. |
| Base is too weak. | Use a stronger base such as sodium hydride (NaH). | |
| Steric hindrance around the nitrogen or the electrophilic carbon. | Consider using the Mitsunobu reaction, which can sometimes overcome steric hindrance. | |
| Formation of N-9 Isomer | Thermodynamic control of the reaction. | Use milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetically controlled N-7 product. The choice of solvent can also influence regioselectivity. |
| Difficult Purification | Presence of triphenylphosphine oxide (in Mitsunobu reaction). | Purify carefully by column chromatography. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can aid in its removal. |
| Over-alkylation (dialkylation). | Use a stoichiometric amount of the alkylating agent. |
Conclusion
The N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a fundamental transformation in the synthesis of a multitude of biologically active compounds. The choice between direct alkylation and the Mitsunobu reaction should be guided by the specific requirements of the synthetic route and the nature of the substrates. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is paramount for achieving high yields and the desired regioselectivity. This guide provides a solid foundation for researchers to confidently and successfully perform this critical synthetic step.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol as a Versatile Scaffold for Kinase Chemical Probe Development
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to adenine and serving as the foundation for numerous clinically evaluated kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol as a strategic starting material for the generation of sophisticated chemical probes. We will explore its potential as a kinase-targeting warhead and provide a rationale for its functionalization, alongside detailed protocols for the synthesis of derivative probes and their application in target engagement and chemoproteomic profiling assays.
Introduction: The Rationale for this compound as a Probe Precursor
The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[2] This structural mimicry makes it an ideal candidate for competitive inhibition of the ATP-binding site of a wide range of protein kinases.[1][2] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established intermediate in the synthesis of numerous kinase inhibitors, including those targeting Janus kinase 2 (JAK2), Axl kinase, and Epidermal Growth Factor Receptor (EGFR).[3][4][5]
This compound retains this critical kinase-binding core and introduces a highly versatile hydroxymethyl group at the C5 position. This functional handle provides a strategic site for the attachment of various reporter tags without significantly disrupting the interaction with the target kinase's active site. This makes it an exceptional precursor for developing a suite of chemical probes to investigate kinase biology.
Key Attributes:
-
Privileged Kinase-Binding Scaffold: The pyrrolo[2,3-d]pyrimidine core is known to interact with the hinge region of the kinase ATP-binding pocket.
-
Tunable Reactivity: The chloro-substituent at the C4 position can be readily displaced by nucleophiles, allowing for further diversification to enhance selectivity and potency.[6]
-
Strategic Functionalization Site: The C5-hydroxymethyl group is chemically tractable for the introduction of reporter moieties such as fluorophores, biotin, or "clickable" handles for bioorthogonal chemistry.
From Inhibitor Scaffold to Functional Probe: A Strategic Workflow
The development of a chemical probe from this compound involves a logical progression from synthesis to cellular validation. This workflow is designed to ensure the resulting probe is fit-for-purpose and yields reliable biological insights.
Figure 1. A generalized workflow for the development and application of a chemical probe derived from this compound.
Synthesis of a 'Clickable' Kinase Probe: A Protocol
This protocol details the synthesis of a versatile, alkyne-functionalized probe for use in "click" chemistry-based applications, such as chemoproteomic profiling via affinity-based protein profiling (AfBPs).
3.1. Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80% in toluene)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
3.2. Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes. The formation of a sodium alkoxide should be observed.
-
Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with water and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired alkyne-functionalized probe, (4-chloro-5-((prop-2-yn-1-yloxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine).
Application Protocols for the 'Clickable' Kinase Probe
The synthesized alkyne-functionalized probe can be employed in a variety of powerful techniques to identify and validate kinase targets in a cellular context.
4.1. Protocol: In-Cell Target Identification via Chemoproteomics
This protocol outlines a general workflow for identifying the cellular targets of the synthesized probe using a competitive displacement approach followed by mass spectrometry-based proteomics.
Figure 2. Workflow for competitive chemoproteomic profiling to identify cellular targets.
4.1.1. Experimental Steps
-
Cell Culture and Treatment: Plate cells of interest and grow to desired confluency. Treat one set of cells with a high concentration of the parent compound, this compound (e.g., 50-100 µM), to act as a competitor. Treat a control set with DMSO. Incubate for 1 hour.
-
Probe Labeling: Add the 'clickable' probe to both sets of cells at a lower concentration (e.g., 1-5 µM) and incubate for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, a copper source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to the cell lysates. Incubate to ligate biotin to the probe-bound proteins.
-
Affinity Purification: Add streptavidin-coated agarose or magnetic beads to the lysates and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37 °C to digest the captured proteins into peptides.
-
Mass Spectrometry: Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the competitor-treated and control samples. True targets of the probe will be significantly less abundant in the competitor-treated sample.
4.2. Protocol: Cellular Target Engagement using NanoBRET™
This protocol describes how to adapt the probe precursor for use in a live-cell target engagement assay, such as the NanoBRET™ system, to quantify the affinity of the compound for a specific kinase.[7]
4.2.1. Principle
The NanoBRET™ Target Engagement assay measures the displacement of a fluorescently labeled tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor in live cells.[7] While our synthesized probe is not the tracer, the parent compound, this compound, can be used as the test compound to determine its binding affinity for a panel of kinases.
4.2.2. Experimental Steps
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase and a carrier DNA.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Dosing: Prepare serial dilutions of this compound.
-
Assay Execution: Add the NanoBRET™ tracer and the serially diluted test compound to the cells. Incubate to allow for binding equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent cellular affinity for the target kinase.
Data Presentation and Interpretation
Quantitative data from the described assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [8] |
| Molecular Weight | 183.6 g/mol | [8] |
| Predicted pKa | 11.18 ± 0.50 | [8] |
| Predicted Density | 1.609 ± 0.06 g/cm³ | [8] |
| Storage Temperature | 2-8°C | [8] |
Table 2. Example Data from a Competitive Chemoproteomic Experiment
| Protein ID | Gene Name | Fold Change (Competitor/Control) | p-value | Putative Target? |
| P00533 | EGFR | 0.12 | < 0.01 | Yes |
| P06213 | LCK | 0.18 | < 0.01 | Yes |
| Q13153 | AXL | 0.25 | < 0.05 | Yes |
| P23458 | JAK2 | 0.31 | < 0.05 | Yes |
| P42336 | HSPA5 | 0.95 | > 0.5 | No |
Conclusion
This compound is a highly valuable chemical entity for the development of potent and selective kinase chemical probes. Its privileged core structure, combined with a strategically placed functional handle, allows for the synthesis of a diverse array of probes for various applications in chemical biology and drug discovery. The protocols outlined in this document provide a robust framework for the synthesis and application of these probes to elucidate kinase function in complex biological systems.
References
- 1. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Design and Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol Derivatives for SAR Studies
An Application Guide for Medicinal Chemists
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, largely due to its structural resemblance to the purine ring system of adenine.[1][2] This mimicry allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics.[1][3] This application note provides a comprehensive guide for the rational design, multi-step synthesis, and strategic diversification of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol derivatives. We present detailed, field-tested protocols that transform the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine into a versatile intermediate poised for library synthesis. The methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate compound libraries for robust Structure-Activity Relationship (SAR) studies, accelerating the discovery of novel kinase inhibitors.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[4][5] The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a quintessential example of such a scaffold.[6][7] Its inherent ability to form key hydrogen bonds with the hinge region of kinase enzymes has led to the successful development of several FDA-approved drugs, including Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor).[8][9]
The strategic advantage of this scaffold lies in its synthetic tractability and the distinct reactivity of its constituent rings, which allows for precise, regioselective modifications to explore chemical space and optimize pharmacological properties.[1][10]
Rational Design and Strategy for SAR Library Synthesis
Our strategy centers on creating a versatile intermediate, This compound , which contains three orthogonal points for diversification. This approach enables a systematic exploration of the chemical space around the core scaffold, which is fundamental for building a clear SAR.
-
C4-Position (The "Selectivity" Vector): The chlorine atom at the C4 position is an exceptionally useful synthetic handle.[11] It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitutions (SNAr).[8][12] Introducing diverse aryl, heteroaryl, or amino substituents at this position allows for probing the solvent-exposed region of the ATP pocket, which is critical for achieving inhibitor selectivity and potency.[13][14]
-
C5-Position (The "Linker" Vector): The pyrrole ring is less reactive than the pyrimidine ring. We introduce a hydroxymethyl (-CH₂OH) group at the C5 position. This functional group serves two purposes: it can act as a hydrogen bond donor/acceptor to form additional interactions within the active site, or it can be used as a linker to attach larger fragments designed to access deeper regions of the protein target.
-
N7-Position (The "Solubility" Vector): The nitrogen atom of the pyrrole ring provides another point for modification. Alkylation or arylation at this position can significantly modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, without directly interfering with the crucial hinge-binding interactions.[15]
Caption: Rational design strategy for SAR studies.
Synthesis Protocols: A Step-by-Step Guide
This section details the synthetic workflow to produce the key intermediate and demonstrates its subsequent diversification. The entire process is designed to be robust and scalable.
Overall Synthetic Workflow
The synthesis begins with the protection of the N7-position of the pyrrole ring, followed by regioselective formylation at C5, reduction to the alcohol, and finally, diversification at C4.
Caption: Multi-step synthetic workflow for library generation.
Protocol 1: N7-Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Rationale: Protection of the N-H group of the pyrrole ring is crucial to prevent undesired side reactions in subsequent steps, particularly during the electrophilic Vilsmeier-Haack formylation. The p-toluenesulfonyl (Tosyl) group is chosen here as it is robust and can be reliably removed under basic conditions.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.56 | 5.00 g | 32.56 mmol | 1.0 |
| Toluene | - | 100 mL | - | - |
| Tetrabutylammonium chloride (TBAC) | 277.92 | 0.90 g | 3.26 mmol | 0.1 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.83 g | 35.82 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.78 g | 49.08 mmol | 1.5 |
| Water | - | 80 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), toluene, water, and TBAC. Stir vigorously to create a biphasic mixture.
-
Add potassium carbonate (1.5 eq) followed by tosyl chloride (1.1 eq).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane mobile phase. The product spot should appear at a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic phase with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine , can often be used in the next step without further purification. If necessary, recrystallize from ethanol or purify by silica gel chromatography.[9]
Protocol 2: C5-Formylation via Vilsmeier-Haack Reaction
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocycles like the protected pyrrole ring. The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
| Reagent | M.W. | Amount | Moles | Equiv. |
| N7-Tosyl Protected Intermediate | 307.76 | 10.0 g | 32.49 mmol | 1.0 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.6 mL | 38.99 mmol | 1.2 |
Procedure:
-
In a flame-dried 250 mL flask under a nitrogen atmosphere, dissolve the N7-tosyl protected intermediate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Reaction Monitoring: Monitor by TLC (4:6 Ethyl Acetate/Hexane). The product will have a lower Rf than the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.
-
Purification: The resulting solid, 4-chloro-5-formyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine , is typically of high purity and can be used directly in the next step.
Protocol 3: Reduction to (4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of the aldehyde to the primary alcohol without affecting the chloro-pyrimidine ring.
| Reagent | M.W. | Amount | Moles | Equiv. |
| C5-Formyl Intermediate | 335.77 | 10.0 g | 29.78 mmol | 1.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Methanol (MeOH) | - | 25 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.69 g | 44.67 mmol | 1.5 |
Procedure:
-
Suspend the C5-formyl intermediate (1.0 eq) in a mixture of THF and Methanol in a 250 mL flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Monitor by TLC (1:1 Ethyl Acetate/Hexane). Observe the disappearance of the aldehyde spot and the appearance of the more polar alcohol product spot.
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure (4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol intermediate.
Library Generation from the Key Intermediate
With the versatile methanol intermediate in hand, a library of analogs can be rapidly synthesized. Below are representative protocols for diversification at the C4 position.
Protocol 4A: Suzuki Coupling with Phenylboronic Acid
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that is highly tolerant of various functional groups, including the primary alcohol on our intermediate. It allows for the introduction of a wide array of aryl and heteroaryl moieties.[8][12]
| Reagent | M.W. | Amount | Moles | Equiv. |
| C5-Methanol Intermediate | 337.78 | 500 mg | 1.48 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 271 mg | 2.22 mmol | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 86 mg | 0.074 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 471 mg | 4.44 mmol | 3.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
To a flask, add the C5-methanol intermediate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and the degassed aqueous Na₂CO₃ solution (3.0 eq).
-
Heat the mixture to 90 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up & Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 4B: SNAr with Morpholine
Rationale: The electron-withdrawing nature of the pyrimidine ring activates the C4-chloride for nucleophilic aromatic substitution. This reaction provides a straightforward method to install various amine-containing groups.[8]
Procedure:
-
Dissolve the C5-methanol intermediate (1.0 eq) in isopropanol or DMF (10 mL).
-
Add morpholine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C in a sealed tube for 12-24 hours.
-
Work-up & Purification: Cool the mixture, concentrate under reduced pressure, and purify the residue by column chromatography to yield the C4-morpholino substituted product.
Strategy for SAR Studies and Data Interpretation
Once a library of compounds is synthesized by varying the inputs for reactions like those in Protocol 4, the next step is biological evaluation to build an SAR.
Biological Evaluation
A typical primary screen involves testing the compounds for their ability to inhibit a target kinase.
-
Enzymatic Assays: Use a biochemical assay (e.g., ADP-Glo™, LanthaScreen™) to determine the IC₅₀ value of each compound against the target kinase. This provides a direct measure of potency.
-
Cell-based Assays: Test active compounds from the primary screen in relevant cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) to assess their anti-proliferative activity (GI₅₀).[16][17] This provides insights into cell permeability and off-target effects.
Data Presentation and SAR Analysis
Systematically tabulate the biological data against the structural modifications.
| Compound ID | R¹ (at C4) | R² (at N7) | Kinase IC₅₀ (nM) | MCF7 GI₅₀ (µM) |
| Ref-Cmpd | -Cl | -H | >10,000 | >50 |
| LIB-001 | Phenyl | -H | 520 | 15.2 |
| LIB-002 | 4-Fluorophenyl | -H | 155 | 4.8 |
| LIB-003 | 3-Methoxyphenyl | -H | 830 | 21.0 |
| LIB-004 | Morpholino | -H | 2,100 | 35.5 |
| LIB-005 | 4-Fluorophenyl | -CH₃ | 162 | 5.1 |
Interpreting the SAR:
-
Observation 1: Replacing the C4-Cl with a phenyl group (LIB-001) introduces significant activity, confirming the importance of an aromatic substituent at this position.[8]
-
Observation 2: Adding a fluorine atom at the 4-position of the phenyl ring (LIB-002 vs. LIB-001) increases potency >3-fold. This suggests a potential favorable halogen bond or hydrophobic interaction in the active site.[17]
-
Observation 3: A methoxy group at the 3-position (LIB-003) is detrimental compared to the unsubstituted phenyl, indicating potential steric hindrance.
-
Observation 4: The bulky, polar morpholino group (LIB-004) is poorly tolerated compared to aromatic substituents.
-
Observation 5: Methylation at the N7 position (LIB-005 vs. LIB-002) has a negligible effect on potency, suggesting this vector can be modified to improve properties like solubility without sacrificing activity.
Caption: Logic flow for interpreting SAR data.
Conclusion
This application note provides a validated strategic framework for the design and synthesis of this compound derivatives. By leveraging the key methanol intermediate, medicinal chemists can rapidly generate diverse libraries targeting the C4 and N7 positions. The detailed protocols and systematic approach to SAR analysis outlined herein are intended to streamline the hit-to-lead and lead optimization phases of kinase inhibitor discovery programs, ultimately accelerating the development of novel targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Semantic Scholar [semanticscholar.org]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. srinichem.com [srinichem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays using (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
An In-Depth Guide to Cell-Based Assays for Kinase Inhibitors Derived from (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous approved drugs and clinical candidates, particularly protein kinase inhibitors.[1] This application note focuses on This compound , a key functionalized intermediate used in the synthesis of potent and selective kinase inhibitors.[2][3] We provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this building block and the subsequent characterization of its derivatives in robust, physiologically relevant cell-based assays. This document moves beyond simple protocols to explain the underlying principles and causal logic, ensuring that experimental designs are self-validating and yield trustworthy data for advancing drug discovery programs.
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] The 7-deazapurine core is an isostere of adenine, the purine base of adenosine triphosphate (ATP). This structural mimicry makes it an ideal starting point for designing competitive kinase inhibitors that target the highly conserved ATP-binding pocket. The replacement of the N7 nitrogen of purine with a carbon atom in the 7-deazapurine scaffold provides unique advantages, including an altered electronic profile and a vector for further chemical modification, which can enhance target affinity and selectivity.[1]
This compound is a particularly valuable synthetic intermediate. The chlorine atom at the 4-position is highly reactive towards nucleophilic aromatic substitution, providing a straightforward handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR).[3] The methanol group at the 5-position offers an additional site for modification or can influence solubility and binding interactions.
While in vitro biochemical assays are essential for determining direct enzyme inhibition, they do not capture the complexities of the cellular environment.[6] Cell-based assays are indispensable for evaluating critical drug-like properties such as cell permeability, target engagement in a native context, on-target functional efficacy, and potential off-target effects, providing more physiologically relevant data to guide lead optimization.[4][7]
From Intermediate to Inhibitor: A Synthetic Strategy
To illustrate the cell-based assay workflows, we will consider the synthesis of a hypothetical kinase inhibitor, "KI-X" , from the title compound. This common synthetic route involves a nucleophilic substitution at the C4 position with a selected amine, a cornerstone reaction in the development of many clinical kinase inhibitors.[3]
Caption: Synthetic scheme for generating a test compound from the starting intermediate.
Tier 1 Assay: Cellular Target Engagement
Before assessing functional outcomes, it is crucial to confirm that the synthesized compound, KI-X, can enter the cell and physically bind to its intended kinase target. The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantifying compound binding at specific protein targets within intact cells.[8]
Principle of NanoBRET™ TE: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism. The target kinase is expressed in cells as a fusion protein with the bright, energy-efficient NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds reversibly to the kinase's active site is added. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer's fluorophore close to the luciferase. When the luciferase substrate is added, the energy emitted by NanoLuc® excites the tracer, resulting in a high BRET signal. When KI-X is added and binds to the kinase, it displaces the tracer, separating the energy donor and acceptor and causing a dose-dependent decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Culture HEK293 cells (or another suitable cell line) and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and adjust the density to 2 x 10^5 cells/mL in Opti-MEM™ medium.
-
Dispense 100 µL of the cell suspension into each well of a white, 96-well assay plate. Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of KI-X in 100% DMSO.
-
Perform a serial dilution of KI-X in Opti-MEM™ to create 2X final concentrations. Include a "no compound" vehicle control (e.g., 0.2% DMSO).
-
Add 50 µL of the 2X compound dilutions to the appropriate wells.
-
-
Tracer and Substrate Addition:
-
Prepare a 3X solution of the NanoBRET™ tracer and NanoGlo® substrate in Opti-MEM™ according to the manufacturer's protocol.
-
Add 50 µL of this 3X solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 2 hours at 37°C to allow for binding equilibrium.
-
Measure luminescence using a plate reader equipped with two filters: one for donor emission (~460 nm) and one for acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized response against the log of the KI-X concentration and fit a four-parameter dose-response curve to determine the IC50 value, which reflects the concentration of KI-X required to displace 50% of the tracer.
-
Tier 2 Assay: Cellular Phospho-Substrate Modulation
Confirming target binding is the first step. The next is to demonstrate a functional consequence: does binding of KI-X to the kinase inhibit its catalytic activity? This is most directly measured by quantifying the phosphorylation of a known downstream substrate of the target kinase.
Principle of Phospho-Substrate Quantification: Kinase activation leads to the phosphorylation of specific substrate proteins, which in turn propagates the signaling cascade. By treating cells with an effective inhibitor like KI-X, the target kinase is inhibited, leading to a measurable decrease in the phosphorylation level of its direct substrate. This change can be detected using highly specific antibodies that only recognize the phosphorylated form of the substrate. Common detection methods include Western blotting, ELISA, or high-content imaging.[8][9]
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them overnight (e.g., in 0.5% FBS media). This crucial step reduces basal signaling activity, leading to a cleaner, more robust signal window.
-
Pre-treat cells with serial dilutions of KI-X for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand (if necessary to activate the pathway) for a short period (e.g., 15-30 minutes). Include unstimulated and stimulated vehicle controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure the observed changes are due to inhibition and not protein degradation, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate signal for each lane.
-
Plot the normalized signal against the KI-X concentration to determine the functional IC50.
-
Tier 3 Assay: Phenotypic Cell Viability/Proliferation
The ultimate goal of many kinase inhibitors is to elicit a specific cellular phenotype, such as inducing apoptosis or halting proliferation in cancer cells. Assays that measure these outcomes provide critical evidence of the compound's potential therapeutic efficacy.
Principle of Kinase-Dependent Cell Viability Assay: This powerful approach uses cell lines whose survival and proliferation are engineered to be dependent on the activity of a single, specific kinase.[6] The Ba/F3 murine pro-B cell line is a classic example. These cells are dependent on interleukin-3 (IL-3) for survival.[8] When they are stably transfected to express an oncogenic, constitutively active kinase, they become IL-3 independent. Their survival now relies solely on the signaling output from the introduced kinase. Treatment with an inhibitor of this specific kinase will cut off the survival signal, leading to apoptosis.[6]
Caption: Principle of the Ba/F3 engineered cell line viability assay.
Protocol: Ba/F3 Cell Proliferation Assay
-
Cell Culture:
-
Culture the engineered Ba/F3 cell line expressing the target kinase in RPMI-1640 medium supplemented with 10% FBS, but without IL-3.
-
Maintain a parallel culture of parental Ba/F3 cells in media containing IL-3 as a control.
-
-
Assay Plating:
-
Harvest the engineered Ba/F3 cells and wash them to remove any residual growth factors.
-
Resuspend the cells at a density of 2 x 10^4 cells/mL in assay medium (RPMI + 10% FBS, no IL-3).
-
Dispense 50 µL of the cell suspension into each well of a 96-well clear-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of KI-X in the assay medium.
-
Add 50 µL of the compound dilutions to the cells. Include vehicle controls and a positive control inhibitor.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Measure cell viability using a luminescent ATP-based assay such as CellTiter-Glo®. The amount of ATP is directly proportional to the number of viable cells.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol, incubate briefly, and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the KI-X concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Data Summary and Interpretation
A multi-tiered assay approach provides a comprehensive profile of a compound's activity. The data should be compiled to build a clear picture of the structure-activity relationship and guide further chemical optimization.
| Assay Type | Parameter Measured | Hypothetical KI-X Result | Interpretation |
| NanoBRET™ TE | Direct target binding in cells | IC50 = 50 nM | Confirms the compound enters cells and binds the target with high affinity. |
| Phospho-Substrate WB | Functional inhibition of kinase activity | IC50 = 75 nM | Shows that target binding translates into functional inhibition of the kinase's catalytic activity in a cellular context. |
| Ba/F3 Proliferation | Phenotypic consequence of inhibition | GI50 = 150 nM | Demonstrates that inhibiting the target kinase leads to the desired anti-proliferative effect. |
The convergence of data from these orthogonal assays provides strong validation. A close correlation between the target engagement IC50 and the functional IC50 suggests the compound's cellular activity is on-target. A potent phenotypic GI50 further confirms its potential as a therapeutic agent.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format to help you optimize your synthetic routes and achieve your target molecules with higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis of pyrrolo[2,3-d]pyrimidines, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Unwanted Dimerization of Starting Materials or Product
Question: I am observing a significant amount of a high-molecular-weight byproduct that I suspect is a dimer of my 7-azaindole precursor or the final pyrrolo[2,3-d]pyrimidine product. What causes this and how can I prevent it?
Answer:
Dimerization is a common side reaction, particularly with the 7-azaindole (7H-pyrrolo[2,3-b]pyridine) core, which is structurally related to the pyrrolo[2,3-d]pyrimidine scaffold. This dimerization is often mediated by the formation of hydrogen-bonded pairs in solution, which can then undergo further reactions.[1][2][3]
Causality and Mechanism:
The pyrrole-like NH and the pyridine nitrogen of the 7-azaindole core are capable of forming strong intermolecular hydrogen bonds. In non-polar solvents, this can lead to the formation of a stable, planar, doubly hydrogen-bonded dimer.[2] Under certain reaction conditions, particularly those involving strong bases like lithium diisopropylamide (LDA), deprotonation of the methyl group in a precursor like 2-fluoro-3-picoline can lead to a facile dimerization via a 1,4-addition of the resulting organolithium species to another molecule of the starting material.[1]
Troubleshooting and Prevention:
| Strategy | Explanation | Experimental Protocol |
| Solvent Selection | The choice of solvent plays a critical role in dimerization. Protic or polar aprotic solvents that can act as hydrogen bond acceptors will solvate the monomeric species and disrupt the formation of hydrogen-bonded dimers.[3] | Switch from non-polar solvents like CCl₄ or hydrocarbons to more polar options such as CHCl₃, CH₂Cl₂, acetone, CH₃CN, or DMSO. The dimerization constant is significantly lower in these solvents.[3] |
| Protecting Groups | Protection of the pyrrole-like nitrogen (N7 in pyrrolo[2,3-d]pyrimidines) physically blocks the formation of hydrogen-bonded dimers. | Introduce a suitable protecting group on the N7 nitrogen early in your synthetic sequence. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), BOC (tert-butyloxycarbonyl), or a simple methylation. |
| Control of Base and Addition Order | In reactions involving strong bases, the concentration of the deprotonated, reactive species should be minimized to reduce the rate of dimerization. | When using strong bases like LDA, consider reverse addition (adding the substrate to the base at low temperature) to keep the concentration of the lithiated species low. Using a slight excess of the base can also sometimes prevent unwanted side reactions.[1] |
Workflow for Preventing Dimerization:
Caption: Troubleshooting workflow for dimerization side reactions.
Issue 2: Poor Regioselectivity in N-Alkylation (N7 vs. C5)
Question: I am trying to alkylate the pyrrole nitrogen (N7) of my pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of N7- and C5-alkylated products. How can I improve the selectivity for N-alkylation?
Answer:
The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic sites, including the pyrrole nitrogen (N7) and the electron-rich C5 position of the pyrrole ring. The regioselectivity of alkylation is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.
Causality and Mechanism:
Under basic conditions, deprotonation of the pyrrole NH generates an anionic species. The negative charge is delocalized over the pyrrole ring, increasing the nucleophilicity of both the N7 and C5 positions. Hard electrophiles tend to react at the more electronegative nitrogen atom (N7), while softer electrophiles may favor reaction at the C5 position. The choice of base, solvent, and counter-ion can also influence the charge distribution in the anion and thus the regioselectivity.
Troubleshooting and Control of Regioselectivity:
| Parameter | Effect on Selectivity | Recommended Conditions for N7-Alkylation |
| Base | Strong, non-nucleophilic bases are required to deprotonate the pyrrole NH. The nature of the counter-ion can influence the reaction site. | Use strong bases like NaH or K₂CO₃. Sodium hydride is often preferred for generating the N7-anion. |
| Solvent | Polar aprotic solvents are generally used to dissolve the reactants and facilitate the reaction. | DMF or THF are common choices. |
| Electrophile | The nature of the alkylating agent is crucial. Harder electrophiles favor N-alkylation. | Use alkyl halides (e.g., methyl iodide, benzyl bromide) which are considered relatively hard electrophiles. |
| Temperature | Lower temperatures can sometimes improve selectivity by favoring the thermodynamically controlled product. | Run the reaction at room temperature or below, if the reactivity allows. |
| Protecting Groups | If direct alkylation is not selective, a protecting group strategy can be employed. | Protect the C5 position with a removable group (e.g., a halogen) prior to N-alkylation, and then remove it after the N7-alkylation is complete. |
Reaction Scheme for Selective N7-Alkylation:
Caption: General scheme for N-alkylation of pyrrolo[2,3-d]pyrimidines.
Issue 3: Lack of Control in Halogenation (Mono- vs. Poly-halogenation)
Question: I am attempting to mono-halogenate my pyrrolo[2,3-d]pyrimidine at the C5 position, but I am obtaining a mixture of di-halogenated and unreacted starting material. How can I achieve selective mono-halogenation?
Answer:
The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic substitution reactions like halogenation. The C5 and C6 positions are the most reactive sites. Controlling the stoichiometry and reactivity of the halogenating agent is key to achieving mono-selectivity.
Causality and Mechanism:
Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) react preferentially at the most electron-rich position of the pyrrole ring. Once the first halogen is introduced, the ring becomes deactivated towards further electrophilic substitution. However, if the reaction conditions are too harsh or the halogenating agent is too reactive, over-halogenation can occur.
Troubleshooting and Achieving Mono-halogenation:
| Parameter | Influence on Selectivity | Recommended Protocol for Mono-halogenation |
| Halogenating Agent | The reactivity of the halogenating agent is critical. Milder reagents provide better control. | Use N-halosuccinimides (NCS, NBS, NIS) as they are generally milder than elemental halogens. For chlorination, NCS is a good choice. |
| Stoichiometry | Precise control of the stoichiometry is essential to avoid over-halogenation. | Use 1.0 to 1.1 equivalents of the halogenating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. |
| Solvent | The solvent can influence the reactivity of the halogenating agent. | Dichloromethane (DCM) or chloroform are common solvents for these reactions.[4] |
| Temperature | Lower temperatures generally favor higher selectivity. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC. |
| Protecting Groups | Silylation of the N7 and O4 (if present) positions can activate the ring towards regiospecific C5 halogenation.[5] | Treat the pyrrolo[2,3-d]pyrimidine with a silylating agent like HMDS prior to halogenation. The silyl groups can be removed during aqueous workup. |
Protocol for Selective C5-Bromination:
-
Dissolve the pyrrolo[2,3-d]pyrimidine starting material in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Issue 4: Incomplete Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Ring
Question: I am attempting to synthesize a pyrrolo[2,3-d]pyrimidine by cyclizing a substituted aminopyrimidine with a bromo- or chloro-acetaldehyde derivative, but the reaction is sluggish and gives low yields. What can I do to improve the cyclization?
Answer:
The cyclization of a 4-aminopyrimidine with an α-haloaldehyde or its equivalent is a common and effective method for constructing the pyrrolo[2,3-d]pyrimidine core. However, the success of this reaction is highly dependent on the nature of the substituents on both reaction partners and the reaction conditions.
Causality and Potential Issues:
-
Deactivation of the Aminopyrimidine: Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the amino group, slowing down the initial N-alkylation step.
-
Steric Hindrance: Bulky substituents on either the pyrimidine or the aldehyde can sterically hinder the cyclization.
-
Instability of the α-haloaldehyde: These reagents can be unstable and prone to self-condensation or decomposition.
-
Insufficiently Activating Halogen: The leaving group ability of the halogen is important (I > Br > Cl).
Troubleshooting and Optimization of Cyclization:
| Factor | Troubleshooting Strategy | Rationale |
| Reaction Temperature | Increase the reaction temperature. | Many cyclization reactions of this type require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common. |
| Solvent | Use a high-boiling polar aprotic solvent. | Solvents like DMF, DMA, or NMP can facilitate the reaction by increasing the solubility of the reactants and allowing for higher reaction temperatures. |
| Use of a Base | The addition of a non-nucleophilic base is often not necessary as the pyrimidine itself can act as a base. However, in some cases, a mild base can be beneficial. | A weak base can help to neutralize any acid generated during the reaction, which might otherwise cause side reactions. |
| Activation of the Halogen | If using a chloroacetaldehyde derivative, consider converting it to the more reactive iodoacetaldehyde in situ. | The Finkelstein reaction (using NaI in acetone) can be used to generate the more reactive iodo-intermediate. |
| Nature of the Aldehyde | Use a protected form of the aldehyde, such as a diethyl acetal. The aldehyde can then be liberated in situ under acidic conditions. | This can prevent decomposition of the sensitive α-haloaldehyde. |
General Cyclization Workflow:
Caption: Troubleshooting workflow for improving cyclization yields.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
stability issues of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in solution
Technical Support Center: (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
A Guide to Understanding and Mitigating Stability Issues in Solution
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for this compound. This molecule, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents, possesses a highly reactive pyrrolo[2,3-d]pyrimidine (7-deazapurine) core.[1][2] Its utility in drug development is immense, but its chemical structure also presents specific stability challenges that can impact experimental reproducibility and outcomes.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the potential stability issues you may encounter when working with this compound in solution. By understanding the underlying chemical principles, you can proactively design experiments, troubleshoot unexpected results, and ensure the integrity of your data.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each question is followed by an explanation of the likely cause and actionable solutions.
Q1: I'm observing a progressive loss of my compound's biological activity in my aqueous assay buffer. What is the most probable cause?
A: The most likely cause is the hydrolysis of the 4-chloro substituent on the pyrimidine ring.
-
Causality Explained: The 7-deazapurine ring system is electron-deficient, which makes the C4 carbon attached to the chlorine atom highly electrophilic.[1] In the presence of nucleophiles, such as water or components of your buffer (e.g., hydroxides, phosphates), the chlorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. This process converts your active compound into its 4-hydroxy derivative, which will almost certainly exhibit a different biological activity profile, typically leading to a perceived loss of potency. This hydrolysis is often accelerated in basic or strongly acidic conditions.[1][5][6]
-
Recommended Actions:
-
Prepare Fresh Solutions: Prepare your working solutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous media for extended periods.
-
pH Control: Maintain your assay buffer at a neutral or slightly acidic pH (pH 6.0-7.4) if your experimental system allows. Avoid alkaline conditions (pH > 8), which can significantly accelerate hydrolysis.[6][7]
-
Perform a Control Experiment: Incubate the compound in your assay buffer for the duration of your longest experiment. Analyze the resulting solution by HPLC or LC-MS alongside a freshly prepared sample to quantify the extent of degradation.
-
Q2: My HPLC/LC-MS analysis of an aged stock solution shows a new, more polar peak appearing over time. What could this be?
A: This new peak is very likely a degradation product. The two primary suspects are the hydrolysis product and oxidized derivatives .
-
Causality Explained:
-
Hydrolysis: As mentioned in Q1, the conversion of the 4-chloro group to a 4-hydroxy group results in a more polar molecule, which will typically have a shorter retention time on a reverse-phase HPLC column. This is the most common degradation product in the presence of moisture.[8]
-
Oxidation: The pyrrole ring within the 7-deazapurine scaffold is electron-rich and susceptible to oxidation, especially when exposed to air (autoxidation), light, or oxidizing agents.[9][10] This can lead to the formation of various oxidized species, including pyrrolidinones or even ring-opened products, which are generally more polar.[11]
-
-
Recommended Actions:
-
Characterize the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of 18 Da (losing Cl [-35] and gaining OH [+17] and H [+1]) is indicative of the 4-hydroxy product. Other mass shifts could indicate oxidation.
-
Implement a Forced Degradation Study: This is a powerful diagnostic tool. Briefly expose separate aliquots of your compound to mild acidic, basic, and oxidative (e.g., H₂O₂) conditions. Analyzing these samples by HPLC will help you confirm the identity of the degradant seen in your aged stock.
-
Improve Storage Conditions: See the FAQ section for best practices on preparing and storing stock solutions to minimize the formation of these degradants.
-
Q3: My compound is crashing out of my DMSO stock solution upon freeze-thaw cycles. How can I improve its solubility and stability?
A: While this compound is soluble in organic solvents like DMSO, precipitation after freeze-thaw cycles often points to the introduction of moisture.[1][5]
-
Causality Explained: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. When you thaw your stock vial, condensation can form, introducing water into the DMSO. This water can both decrease the overall solubility of your compound and, more critically, provide a reactant for the hydrolysis of the 4-chloro group as described above. The resulting 4-hydroxy degradant may have different solubility properties, potentially contributing to precipitation.
-
Recommended Actions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Aliquot Your Stock: After preparing the initial stock solution, immediately aliquot it into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces the opportunity for moisture contamination.
-
Proper Handling Technique: Allow vials to warm to room temperature for a few minutes before opening to prevent atmospheric moisture from condensing into the cold solvent. Use a positive pressure of an inert gas like argon or nitrogen when handling larger volumes.
-
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for stock solutions? For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent like DMSO or DMF.[1] They should be stored at -20°C or -80°C, tightly sealed to prevent moisture ingress, and protected from light to minimize photo-degradation. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.
Which solvents should I avoid for long-term storage? Avoid protic solvents like methanol and ethanol for long-term storage. While the compound may be soluble, these solvents can participate in solvolysis reactions, similar to hydrolysis, where the chloro group is replaced by a methoxy or ethoxy group, respectively. Also, avoid storing the compound in aqueous buffers for any significant length of time.
How can I quickly verify the integrity of my compound before an experiment? The best practice is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A quick run of a freshly diluted sample from your stock solution should show a single major peak corresponding to the parent compound. Comparing the peak area percentage to a reference chromatogram from when the stock was first prepared can give you a quantitative measure of its purity and stability over time.
Key Degradation Pathway & Troubleshooting Workflow
The primary degradation pathway of concern is the hydrolysis of the 4-chloro group. This reaction is often the root cause of inconsistent experimental results.
Caption: Primary hydrolysis pathway of the parent compound.
The following workflow can guide your troubleshooting process when you suspect compound instability is affecting your results.
Caption: Troubleshooting workflow for stability issues.
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO, Anhydrous DMF | Aprotic solvents minimize hydrolysis and solvolysis.[1] |
| Storage Temp. | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Handling | Aliquot into single-use vials | Prevents moisture contamination from freeze-thaw cycles. |
| Light Exposure | Store in amber vials or dark | Protects against potential photodegradation. |
Table 2: Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Product | Mass Change | Expected Chromatographic Shift (Reverse Phase) |
| Hydrolysis | 4-Hydroxy derivative | +18 Da (loss of Cl, gain of OH+H) | Shorter retention time (more polar) |
| Oxidation | Pyrrolidinone or ring-opened species | +16 Da or more | Generally shorter retention time (more polar) |
Protocols
Protocol 1: Preparation of High-Integrity Stock Solutions
-
Material Preparation: Bring the vial of solid this compound and a new bottle of anhydrous DMSO to room temperature in a desiccator.
-
Dissolution: Under a stream of inert gas (argon or nitrogen), add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex thoroughly and sonicate briefly in a water bath if necessary to ensure all solid has dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber vials. Ensure vials are sealed tightly with screw caps containing a chemically resistant liner.
-
Storage: Label all aliquots clearly with compound name, concentration, date, and solvent. Place them in a labeled box and store at -20°C or -80°C.
Protocol 2: Quick Stability Check by HPLC
-
Sample Preparation:
-
Fresh Sample: Prepare a fresh 10 µM solution of the compound from a new vial of solid material in your chosen analytical solvent (e.g., 50:50 Acetonitrile:Water).
-
Test Sample: Thaw one aliquot of your stored stock solution. Prepare a 10 µM solution in the same analytical solvent.
-
-
HPLC Analysis:
-
Inject equal volumes of the "Fresh" and "Test" samples onto a suitable C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., 10-90% Acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Compare the chromatograms. In the "Test" sample, look for any new peaks that are not present in the "Fresh" sample.
-
Calculate the peak area percentage of the main compound peak in both runs. A significant decrease (>5%) in the "Test" sample indicates degradation.
-
References
- 1. srinichem.com [srinichem.com]
- 2. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
optimizing reaction conditions for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. As a pivotal intermediate in the synthesis of numerous Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib, mastering this reaction is crucial for advancing medicinal chemistry and drug discovery programs.[1]
This guide is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, primarily using phosphorus oxychloride (POCl₃), the most common chlorinating agent for this transformation.[2][3]
Issue 1: Low to No Yield of 4-Chloro Product with Recovery of Starting Material After Workup
Question: My TLC or LC-MS analysis of the crude reaction mixture indicates complete consumption of the starting material. However, after aqueous workup, I predominantly isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is causing this, and how can I prevent it?
Answer: This is a frequent and classic problem in this specific chlorination. The primary cause is the hydrolysis of the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product back to the starting material during the aqueous workup .[2] The product is sensitive to moisture and unstable in the presence of strong acids and bases.[2][4] The quenching of excess POCl₃ is a critical step that, if not performed correctly, can lead to the reversal of the reaction.
Causality: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, producing phosphoric acid and hydrochloric acid.[5][6] This acidic environment can readily facilitate the hydrolysis of the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure (e.g., using a rotary evaporator).[2] This dramatically reduces the exothermicity of the quench and minimizes the formation of acidic byproducts.
-
Careful Quenching (Reverse Quench): Slowly and carefully add the cooled reaction mixture to crushed ice or a vigorously stirred ice-water mixture.[2] This "reverse quench" helps to control the exothermic reaction and rapidly dilute the acid formed.
-
pH Control During Workup:
-
Choice of Base: Use a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the aqueous mixture.[2] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) which can also promote hydrolysis.
-
Target pH: Adjust the pH to a neutral or slightly basic range of 7-8.[2]
-
-
Solvent Extraction: After neutralization, promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[2]
Troubleshooting Workflow for Low Yield:
Caption: A troubleshooting workflow for low yield in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis.
Issue 2: Incomplete Reaction and Formation of Tarry Byproducts
Question: My reaction does not go to completion, and I observe the formation of a significant amount of dark, tarry material. What is happening, and how can I improve the reaction outcome?
Answer: Incomplete conversion and the formation of tarry byproducts are often linked and typically point to suboptimal reaction conditions or degradation of the starting material or product.
Causality:
-
Insufficient Activation: The hydroxyl group of 7H-pyrrolo[2,3-d]pyrimidin-4-ol needs to be activated by POCl₃ to be displaced by a chloride ion. If the temperature is too low or the reaction time is too short, this process may be inefficient.
-
Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to the harsh, acidic conditions of the chlorination reaction, especially at elevated temperatures for prolonged periods. This can lead to polymerization or decomposition, resulting in the formation of insoluble, tarry materials.[2]
Recommended Solutions:
-
Optimize Reaction Temperature and Time:
-
A systematic approach to optimizing the reaction temperature (e.g., from 50°C to reflux) and time is recommended.[2] Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and degradation.
-
-
Use of a Co-solvent: While some procedures are solvent-free, using a high-boiling inert solvent such as toluene or acetonitrile can help to better control the reaction temperature and, in some cases, mitigate decomposition.[2]
-
Purity of Starting Material: Ensure that the starting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is pure and dry. Impurities can interfere with the reaction and contribute to side product formation.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in this reaction?
A1: The addition of a tertiary amine base like DIPEA or pyridine serves two primary purposes. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction.[6] This can be important for substrates that are sensitive to strong acids. Second, the base can influence the reactivity of the chlorinating agent. Pyridine, for instance, can react with POCl₃ to form a reactive chlorophosphonium salt, which can be a more effective chlorinating agent in some cases.
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents can be used, although they may be less common for this specific substrate. Thionyl chloride (SOCl₂) is another common reagent for converting hydroxyl groups to chlorides.[7] However, for nitrogen-containing heterocycles, POCl₃ is often preferred.[7] The choice of chlorinating agent will depend on the specific substrate and the desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A typical mobile phase could be a mixture of dichloromethane and methanol (e.g., 9:1 or 9.5:0.5 v/v). The starting material is significantly more polar than the chlorinated product, so you should see a clear shift to a higher Rf value as the reaction progresses. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[8][9][10][11][12] It is crucial to handle it with extreme care in a well-ventilated chemical fume hood.[8][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a lab coat, and tightly fitting safety goggles with a face shield.[10][11]
-
Handling: Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8][12]
-
Quenching: As discussed in the troubleshooting section, be extremely cautious when quenching the reaction. Always add the reaction mixture to ice slowly and with good stirring. Never add water to the reaction mixture.
-
Spills: In case of a spill, absorb the liquid with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[11] DO NOT USE WATER to clean up a spill.[11]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9][12] If inhaled, move to fresh air and seek immediate medical attention.[8][9][12]
Experimental Protocol and Data
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from multiple sources and should be adapted and optimized for your specific laboratory conditions.[2][13]
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), and a thermometer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
If using a solvent, add toluene or acetonitrile (approximately 10-20 volumes).
-
With stirring, slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask at room temperature.
-
If using a base, cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) or pyridine (1-2 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Crucial Step: If possible, remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene, ethanol, or a mixture of ethyl acetate and hexanes).
Reaction Condition Optimization Data (Illustrative)
| Entry | Equivalents of POCl₃ | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3 | DIPEA (1.5) | Toluene | 80 | 4 | ~75-85 |
| 2 | 5 | None | Neat | 110 | 3 | ~70-80 |
| 3 | 1 | Pyridine (1) | Neat | 160 | 2 | >80[14] |
| 4 | 3 | None | Acetonitrile | Reflux | 5 | ~60-70 |
Yields are approximate and can vary based on reaction scale and purification method.
Reaction Mechanism
The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl₃ proceeds through the activation of the hydroxyl group, converting it into a good leaving group, followed by nucleophilic attack by a chloride ion.
Caption: Proposed reaction mechanism for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl₃.
References
- 1. connectjournals.com [connectjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. opcw.org [opcw.org]
- 11. nj.gov [nj.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted Pyrrolopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of substituted pyrrolopyrimidines. The unique structural characteristics of this scaffold, including its aromaticity, multiple nitrogen heteroatoms, and diverse substitution patterns, present a distinct set of challenges in achieving high purity. This resource is designed to provide both foundational knowledge and advanced, field-proven insights to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs) - The Big Picture
This section addresses high-level, common questions researchers face when first approaching the purification of a novel substituted pyrrolopyrimidine.
Q1: What are the most common challenges encountered when purifying substituted pyrrolopyrimidines?
The primary challenges in purifying this class of compounds stem from their diverse physicochemical properties, which are highly dependent on their substitution patterns. Key issues include:
-
Poor Solubility: Many pyrrolopyrimidines exhibit low solubility in common organic solvents, complicating both the reaction work-up and chromatographic purification.[1][2] Highly crystalline or planar aromatic systems can be particularly difficult to dissolve. Conversely, highly polar derivatives can be insoluble in typical normal-phase eluents but too water-soluble for easy extraction.[3][4][5]
-
Chromatographic Difficulties: The basic nitrogen atoms within the pyrrolopyrimidine core can interact strongly with acidic silica gel, leading to significant peak tailing, irreversible adsorption, or even on-column degradation.[6] In reverse-phase chromatography, highly polar analogues may show poor retention, eluting in or near the solvent front.[3]
-
Compound Stability: The scaffold can be sensitive to acidic or basic conditions, which are often employed in chromatography. For instance, protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) may be labile, and certain substituents can be prone to degradation.[7][8]
-
Chiral Separations: For derivatives with stereocenters, resolving enantiomers is a significant hurdle due to their identical physical properties in a non-chiral environment.[9][10] This is a critical step in pharmaceutical development, as enantiomers can have vastly different biological activities.[10][11]
Q2: How do I choose an initial purification strategy for my newly synthesized pyrrolopyrimidine derivative?
The choice of an initial strategy depends on the compound's properties (polarity, solubility, stability) and the scale of the purification. The following decision tree provides a general guideline.
Caption: Initial Purification Strategy Decision Tree.
Q3: What is "orthogonal purification" and why is it important for achieving high purity?
Orthogonal purification is a strategy that employs two or more separation techniques based on different chemical principles to resolve impurities that may co-elute in a single method.[12] For example, if an impurity has a similar polarity to your target compound and co-elutes during normal-phase (silica gel) chromatography, it may have a different hydrophobicity, allowing for separation using reverse-phase HPLC. Combining methods like normal-phase chromatography (separation by polarity) with ion-exchange chromatography (separation by charge) or preparative SFC (often using chiral stationary phases) provides a powerful approach to achieving >99% purity, which is often required for drug development.[12]
Part 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides detailed, question-and-answer-based solutions to specific experimental problems.
Section 2.1: Solubility and Handling
Q: My pyrrolopyrimidine derivative is poorly soluble in everything except DMSO. How can I purify it using chromatography?
This is a common and significant challenge, as high concentrations of DMSO are incompatible with most chromatographic systems.[13]
Causality: Poor solubility often arises from high crystallinity (strong crystal lattice energy) or extensive intermolecular interactions (e.g., hydrogen bonding) in highly functionalized or planar pyrrolopyrimidines.[1]
Solutions:
-
Dry Loading for Flash Chromatography: Dissolve the crude material in a minimum amount of a strong solvent (like DCM/MeOH or DMSO), then adsorb it onto a solid support (e.g., Celite® or silica gel). After thoroughly evaporating the solvent in vacuo, the resulting dry powder can be loaded directly onto the top of the column. This technique prevents the use of a strong injection solvent that would ruin the separation.
-
Preparative Reverse-Phase HPLC (RP-HPLC): This is often the best choice for compounds with poor organic solubility but good solubility in polar solvents.[3] You can dissolve the sample in a small amount of DMSO or DMF and inject it directly. The mobile phase (typically water/acetonitrile or water/methanol with additives) will accommodate the sample.
-
Solvent System Screening: Systematically test solubility in a wider range of solvents. Consider heated solvents or less common options like THF, 2-MeTHF, or chlorinated solvents, but always check for compound stability first.
Section 2.2: Chromatographic Challenges
Q: I'm running a silica gel column, but my compound is streaking badly (peak tailing). What's happening and how do I fix it?
Causality: Peak tailing on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. The nitrogen atoms in the pyrrolopyrimidine rings are basic and can interact with the acidic silanol groups (Si-OH) on the surface of the silica.[6] This leads to a slow, non-uniform elution of the molecule from the column.
Solutions:
-
Mobile Phase Modifiers:
-
For Basic Compounds: Add a small amount of a basic modifier to the eluent to neutralize the acidic silanols. Common choices include 0.1-1% triethylamine (Et₃N) or ammonia (e.g., using a pre-saturated solvent like 2M NH₃ in methanol as the polar component).
-
For Acidic Compounds: If your substituents are acidic (e.g., carboxylic acids), add 0.1-1% acetic acid (AcOH) or formic acid (FA) to the eluent to suppress the ionization of your compound.
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the modifier (e.g., 1% Et₃N in hexanes/EtOAc) before packing the column.[6]
-
Q: My polar pyrrolopyrimidine derivative won't stick to my C18 reverse-phase column. It elutes immediately. What are my options?
Causality: Standard C18 columns separate compounds based on hydrophobicity. Highly polar molecules have little affinity for the nonpolar stationary phase and are swept off the column by the highly polar aqueous mobile phase.[3]
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the surface, which provides an alternative interaction mechanism and enhances the retention of polar analytes.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. Water acts as the strong, eluting solvent.[3]
-
Adjust Mobile Phase pH: If your compound has an ionizable group (acidic or basic), you can significantly alter its retention by adjusting the mobile phase pH to suppress ionization, thereby making it less polar.[3]
-
Use Ion-Pairing Agents: Add an ion-pairing reagent like trifluoroacetic acid (TFA) for basic compounds or an alkyl ammonium salt for acidic compounds to the mobile phase. These agents form a neutral, more hydrophobic complex with your ionized analyte, increasing its retention on the C18 column.
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Solution(s) |
| No compound elutes | 1. Irreversibly bound to silica.[6]2. Decomposed on the column.[6]3. Incorrect solvent system (too weak). | 1. Flush column with a very strong solvent (e.g., 10-20% MeOH in DCM).2. Test stability on a TLC plate first.3. Use an alternative stationary phase (alumina).4. Re-evaluate TLC conditions. |
| Poor Separation / Co-elution | 1. Inappropriate solvent system.2. Column overload.3. Wrong stationary phase. | 1. Find a solvent system with a larger ΔRf between spots.2. Use a shallower gradient or isocratic elution.3. Reduce the amount of material loaded.4. Try an orthogonal purification method (e.g., RP-HPLC).[12] |
| Split or Broad Peaks | 1. Poorly packed column (channeling).2. Sample dissolved in a solvent much stronger than the mobile phase.[3]3. Column frit is partially blocked. | 1. Repack the column carefully.2. Dissolve the sample in the initial mobile phase or use dry loading.3. Filter the sample before loading; reverse and flush the column.[3] |
Section 2.3: Stability and Degradation
Q: How can I quickly check if my compound is stable to silica gel before running a large-scale column?
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups or cleave acid-labile protecting groups.[6] It's crucial to assess this before committing your entire batch of material.
Protocol: 2D TLC for Stability Assessment
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent. Spot it carefully onto the bottom-left corner of a TLC plate, about 1.5 cm from the bottom and side edges.
-
First Elution (Dimension 1): Develop the plate in a suitable eluent system. After elution, remove the plate and dry it completely.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now along the bottom edge.
-
Second Elution (Dimension 2): Develop the plate again in the same eluent system.
-
Analysis: Dry the plate and visualize the spots.
-
Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: Any new spots that appear off the diagonal indicate that degradation occurred while the compound was adsorbed on the silica during the first elution and subsequent drying.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the solubility of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol for in vitro assays
Welcome to the technical support guide for (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media for in vitro assays. Pyrrolo[2,3-d]pyrimidine scaffolds are foundational in medicinal chemistry, particularly as kinase inhibitors, making this a critical hurdle to overcome for successful screening and characterization.[1][2][3]
This guide provides a logical, step-by-step workflow, from simple solvent adjustments to more advanced formulation strategies, to help you achieve the desired concentration and maintain the stability of your compound in your experimental system.
Part 1: Compound Characterization & The Root of the Problem
Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [4] |
| Molecular Weight | 183.6 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Predicted pKa | 11.18 ± 0.50 (Weakly Basic) | [4] |
| Aqueous Solubility | Poor / Sparingly Soluble | [1][2] |
| Organic Solvent Solubility | Soluble in DMSO, Methanol, Ethanol | [2][5] |
FAQ: Why does my compound precipitate when I add my DMSO stock to my aqueous assay buffer?
Answer: This is a common phenomenon driven by the difference between kinetic and thermodynamic solubility.[6] Your compound is likely highly soluble in 100% DMSO, allowing you to create a concentrated stock. However, when a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO concentration dramatically drops. The solvent environment abruptly shifts from favorable (organic) to unfavorable (aqueous).
The compound is now supersaturated in this new environment. While it may stay in solution for a short period (kinetic solubility), it will eventually crash out as it moves toward its much lower, true equilibrium solubility (thermodynamic solubility).[7] The goal of the following strategies is to increase this thermodynamic solubility in your final assay conditions.
Part 2: A Troubleshooting Workflow for Solubility Enhancement
We recommend a tiered approach, starting with the simplest and most common techniques before moving to more complex formulation work. This workflow minimizes the introduction of variables that could interfere with your assay.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol and its Core Intermediate
Welcome to the technical support center for the synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals. The purity of the final active pharmaceutical ingredient (API) is critically dependent on the quality of its intermediates. This document focuses on the common challenges, particularly impurity formation, during the synthesis of the crucial building block, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . Mastering the synthesis of this core is essential for obtaining a high-purity final product.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including Tofacitinib and Ruxolitinib.[1][2] The 4-chloro derivative is the key intermediate for introducing various amine side chains via nucleophilic aromatic substitution.[3] This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you navigate the complexities of its synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one to produce 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Issue 1: Low to No Yield, Starting Material Recovered After Workup
Question: My TLC analysis shows full consumption of the starting material, but after the aqueous workup, I primarily isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What is happening?
Answer: This is a frequent and critical issue. The cause is almost certainly the hydrolysis of your desired 4-chloro product back to the starting material during the workup.[4] The C4-Cl bond on the pyrimidine ring is highly susceptible to nucleophilic attack by water, a reaction that is accelerated under both acidic and strongly basic conditions generated during the quenching of excess phosphorus oxychloride (POCl₃).[4]
Causality and Recommended Solutions:
-
Aggressive Quenching: Quenching excess POCl₃ with water is extremely exothermic and generates significant amounts of hydrochloric and phosphoric acids. This highly acidic environment promotes rapid hydrolysis of the product.
-
Solution 1: Pre-Quench POCl₃ Removal: Before the aqueous workup, remove the bulk of the excess POCl₃ via distillation under reduced pressure.[4] This dramatically reduces the exothermicity of the quench and minimizes acid formation.
-
Solution 2: Controlled Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel of crushed ice or ice-water.[4] This "reverse quench" helps to dissipate heat and keep the temperature low, slowing the rate of hydrolysis.
-
-
Improper pH Control: Using strong bases like sodium hydroxide (NaOH) to neutralize the acidic quench mixture can create localized areas of high pH, which also promotes hydrolysis.
Issue 2: Incomplete Reaction and Sluggish Conversion
Question: My reaction is very slow, and even after extended reaction times, I see significant starting material remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one can stem from several factors related to reaction kinetics and reagent activity.
Causality and Recommended Solutions:
-
Insufficient Temperature: The chlorination with POCl₃ often requires elevated temperatures to proceed at a reasonable rate.
-
Reaction Stoichiometry and Catalysis: The HCl generated as a byproduct can protonate the starting material or product, potentially slowing the reaction.
-
Solution: Add a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine serves two purposes: it acts as a catalyst and scavenges the generated HCl.[4] This is a common strategy to accelerate the reaction and improve yields. A typical protocol uses ~1.5 equivalents of DIPEA.[4]
-
Issue 3: Significant Impurity Formation and Low Product Purity
Question: My crude product is a complex mixture with multiple spots on my TLC plate, leading to low purity by HPLC and difficult purification. What are these byproducts and how can I avoid them?
Answer: The formation of multiple byproducts is typically due to side reactions occurring under the harsh chlorinating conditions or during workup.
Summary of Common Impurities and Solutions
| Impurity | Likely Cause | Prevention and Mitigation Strategy |
| Phosphorylated Intermediates | Incomplete reaction or incomplete hydrolysis of intermediates during workup.[4] | Ensure complete reaction by monitoring with TLC/HPLC. Extend reaction time or increase temperature if necessary. During workup, ensure the mixture is stirred sufficiently long after quenching to fully hydrolyze these species. |
| Dimerization Products | Side reactions between activated intermediates and the starting material can lead to dimers.[4] | Control the reaction temperature carefully. The use of a solvent and a catalytic base like DIPEA can sometimes create milder conditions that disfavor dimerization.[4][5] |
| Degradation Products (Tar) | The starting material or product is unstable at high temperatures for prolonged periods.[4] | Avoid excessive heating or unnecessarily long reaction times. Using a co-solvent like toluene can allow for lower reaction temperatures compared to neat POCl₃.[5] |
| Starting Material (Hydrolysis) | Hydrolysis of the product during aqueous workup. | Follow the detailed workup procedure described in Issue 1 , including POCl₃ removal, a controlled reverse quench, and neutralization with a weak base.[4] |
Visualized Workflow and Reaction Pathways
Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: A troubleshooting workflow for low yield.
Key Reaction and Side-Reaction Pathway
This diagram illustrates the desired chlorination reaction and the competing hydrolysis side-reaction that reverts the product to the starting material.
Caption: Desired reaction vs. hydrolysis side-reaction.
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for ensuring high purity?
-
Q2: Can I use other chlorinating agents besides POCl₃?
-
A: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a more powerful system that can sometimes be effective if POCl₃ alone fails.[4] However, this system is more aggressive and may lead to more degradation products. For most applications, optimizing the POCl₃ reaction is preferable.
-
-
Q3: What are the best analytical methods to monitor the reaction and purity?
-
A: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting material. A typical mobile phase is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[5] Proton NMR (¹H NMR) is essential for structural confirmation.
-
-
Q4: The synthesis of this compound itself seems difficult. What is a common precursor?
-
A: The title compound is typically synthesized by the reduction of its corresponding aldehyde, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This aldehyde can be prepared from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core via a Vilsmeier-Haack reaction. Therefore, ensuring the high purity of the core intermediate is the first and most vital step for a clean synthesis of the final alcohol.
-
Validated Experimental Protocol
This protocol for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one is based on high-yield methods reported in the patent literature.[4][5]
Protocol: Chlorination using POCl₃ with DIPEA
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equivalent).
-
Add toluene as a solvent (approx. 5-10 volumes relative to the starting material).
-
Add phosphorus oxychloride (POCl₃, ~3.0 equivalents) to the suspension.
-
-
Addition of Base:
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to 50°C.
-
Stir at 50°C until the reaction is deemed complete by TLC or HPLC analysis (typically 2-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene.
-
In a separate flask, prepare a mixture of crushed ice and water with vigorous stirring.
-
Slowly and carefully pour the concentrated reaction residue onto the crushed ice. Maintain vigorous stirring to control the exotherm.
-
Carefully neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene) or by silica gel column chromatography to obtain 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[4]
-
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Technical Support Center: Buchwald-Hartwig Amination of Pyrrolopyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-N cross-coupling reaction. Pyrrolopyrimidines are a cornerstone scaffold in modern drug discovery, particularly as kinase inhibitors, making their efficient functionalization a critical task.[1] However, their electron-deficient nature and potential to act as catalyst-inhibiting ligands present unique challenges.[2][3]
This document provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate these challenges and refine your experimental approach.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered during the amination of pyrrolopyrimidines.
Q1: My reaction shows no product formation at all. Where should I start troubleshooting?
A: Zero conversion typically points to a fundamental issue with the catalytic system. The most common culprits are an inactive catalyst, incorrect base selection, or poor reaction setup. Ensure your palladium source and ligand are from a reliable supplier and were handled under inert conditions. Oxygen is a known enemy of the active Pd(0) species.[3] Also, confirm that your solvent is anhydrous and thoroughly degassed.
Q2: What is the best general-purpose catalyst and ligand system for chloro- or bromo-pyrrolopyrimidines?
A: There is no single "best" system, as the optimal choice is substrate-dependent.[3] However, for electron-deficient heteroaryl chlorides like those on a pyrrolopyrimidine core, sterically hindered, electron-rich phosphine ligands are the gold standard.[2][4] Systems based on biaryl phosphine ligands such as RuPhos, BrettPhos, or XPhos, often paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like a G3 or G4 palladacycle, are excellent starting points.[5][6]
Q3: I'm seeing significant hydrodehalogenation of my starting material. What causes this and how can I stop it?
A: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[4] It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, especially if your amine coupling partner has β-hydrogens.[7] To minimize this, consider using a bulkier ligand to sterically hinder this pathway or switching to a weaker, non-alkoxide base like Cs₂CO₃ or K₃PO₄.
Q4: My product appears to be forming but then decomposes. What can I do?
A: Pyrrolopyrimidine products can be sensitive to the harsh conditions (strong base, high temperature) often used in Buchwald-Hartwig reactions. If you suspect product degradation, try lowering the reaction temperature. This may require a more active catalyst system (e.g., a G3 pre-catalyst) to achieve reasonable reaction times.[8] Alternatively, using a milder base can sometimes preserve the product's integrity.
Q5: How critical is maintaining an inert atmosphere?
A: It is absolutely critical. The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.[3] This leads to catalyst death and reaction failure. All reagents and solvents must be anhydrous and degassed, and the reaction vessel must be thoroughly purged and maintained under an inert atmosphere (argon or nitrogen) for the duration of the experiment. The observation of palladium black is a common sign of catalyst decomposition.
Systematic Troubleshooting Guide
This section provides a deeper dive into specific experimental failures. Follow the logical flow to diagnose and resolve issues.
Logical Troubleshooting Workflow
This decision tree illustrates a systematic approach to troubleshooting common reaction failures.
Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.
Problem 1: Low or No Conversion of Starting Material
Q: I've confirmed my reagents are pure and my setup is inert, but my starting materials remain. What catalyst and ligand adjustments should I make for a challenging pyrrolopyrimidine substrate?
A: When coupling electron-deficient heterocycles like pyrrolopyrimidines, the oxidative addition step can be facile, but the catalyst can be deactivated by coordination of the heterocyclic nitrogen atom.[2][3] To overcome this, highly active and robust catalyst systems are required.
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. Palladacycle pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are often more efficient at generating the active monoligated Pd(0) species, leading to faster and cleaner reactions.[8][9]
-
Ligand Selection is Key: The choice of ligand is the most critical parameter.[10] For pyrrolopyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are the preferred choice. They promote fast reductive elimination and sterically protect the palladium center from deactivating side reactions.[4][6]
Table 1: Recommended Ligand Scaffolds for Pyrrolopyrimidine Amination
| Ligand Family | Key Features & Application Notes | Recommended For |
| Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) | The industry standard. Highly active, sterically demanding, and electron-rich. RuPhos is often excellent for secondary amines, while BrettPhos can be superior for primary amines.[2][6] | General purpose for aryl chlorides and bromides. Excellent starting point for nearly all pyrrolopyrimidine couplings. |
| Josiphos Ligands (e.g., CyPF-tBu) | Ferrocene-based bidentate ligands. Their bidentate nature can prevent catalyst deactivation by substrate coordination, making them effective for challenging heterocycles.[2] | Coupling of heteroaryl chlorides with primary amines, amides, and other nucleophiles. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, PEPPSI pre-catalysts) | Offer strong σ-donation and good thermal stability. Can be highly effective, especially under aerobic or challenging conditions.[11][12][13] | Unactivated aryl chlorides and substrates where phosphine ligands have failed. |
Problem 2: Pervasive Side Product Formation
Q: My main side product is the hydrodehalogenated pyrrolopyrimidine. My amine has β-hydrogens. How do I refine my conditions to favor amination?
A: This is a classic selectivity challenge. The palladium-amido intermediate can either undergo reductive elimination (giving your product) or β-hydride elimination (leading to hydrodehalogenation).[4] The balance is influenced by sterics, electronics, and reaction parameters.
-
Base Selection: Strong alkoxide bases like NaOtBu can promote β-hydride elimination. Switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, while potentially requiring higher temperatures or longer reaction times, can significantly suppress this side reaction.[5]
-
Ligand Choice: Use a ligand that accelerates reductive elimination relative to β-hydride elimination. Bulky biaryl phosphine ligands are designed for this purpose. Their steric profile favors the three-coordinate intermediate required for fast reductive elimination.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. This must be balanced with achieving an acceptable reaction rate.
Table 2: Guide to Base Selection in Pyrrolopyrimidine Amination
| Base | pKa (Conjugate Acid) | Typical Use Case & Comments |
| NaOtBu | ~19 | The most common strong base. Highly effective but can be too harsh for base-sensitive functional groups and may promote hydrodehalogenation.[14] |
| LHMDS | ~26 | A strong, non-nucleophilic base. Useful alternative to alkoxides. |
| Cs₂CO₃ | ~10.3 | A milder base. Excellent choice for base-sensitive substrates or to minimize side reactions. Often requires higher temperatures.[15] |
| K₃PO₄ | ~12.3 | Another effective mild base. Its solubility can be low, so efficient stirring is crucial.[16] |
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle below illustrates the primary pathway for C-N bond formation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[4][17]
Validated Experimental Protocols
The following protocols provide robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a reliable starting point for coupling various primary and secondary amines using a standard Pd₂(dba)₃/RuPhos system.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
RuPhos (5.5 mol%)[5]
-
NaOtBu (2.0 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the anhydrous toluene via syringe.
-
Final Addition: Finally, add the amine coupling partner via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of a Base-Sensitive Pyrrolopyrimidine using a G3 Pre-catalyst
This protocol is adapted for substrates that may be sensitive to strong bases or high temperatures, employing a modern pre-catalyst and a milder base.
Materials:
-
Halogenated Pyrrolopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (0.1 M concentration)[18]
Procedure:
-
Reaction Setup: In a glovebox, weigh the XPhos Pd G3, Cs₂CO₃, and the halogenated pyrrolopyrimidine into a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the 1,4-dioxane and the amine. Seal the vial with a screw cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir vigorously for the required time (typically 4-24 hours).
-
Work-up & Purification: Follow steps 6-8 from Protocol 1. The use of Cs₂CO₃ often results in a cleaner reaction profile, simplifying purification.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Reactivity in the Functionalization of the Pyrrole Ring
Welcome to the technical support center for pyrrole functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the reactivity of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles.[1] However, this high reactivity is a double-edged sword, often leading to poor selectivity, polysubstitution, and, most notably, polymerization under acidic conditions.[1][2]
This resource provides in-depth, field-proven insights to troubleshoot these common issues, structured in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during pyrrole functionalization.
Q1: Why did my pyrrole reaction turn into a black, insoluble tar?
Answer: You have likely encountered acid-catalyzed polymerization. Pyrrole is exceptionally sensitive to strong acids.[2] The ring protonates, primarily at the C2 position, forming a reactive cation that rapidly attacks another neutral pyrrole molecule, initiating a chain reaction that results in an insoluble polymer, often referred to as "pyrrole black".[3][4][5]
Root Cause Analysis:
-
Strong Lewis or Brønsted Acids: Reagents like AlCl₃, concentrated H₂SO₄, or HCl are common culprits.[1] Even trace amounts of acid can trigger this process.[2]
-
Highly Electrophilic Reagents: Strong electrophiles can generate acidic byproducts during the reaction, leading to polymerization.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization.
Primary Solution: Avoid strongly acidic conditions. For reactions that typically require them, such as Friedel-Crafts acylation, specific strategies must be employed. These are detailed in the Troubleshooting Guides below.
Q2: How can I control regioselectivity? My reaction yields a mixture of C2 and C3 substituted products.
Answer: The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 (α) position over the C3 (β) position.[1][6] This is because the cationic intermediate formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from C3 attack is only stabilized by two.[1] Achieving high C2 selectivity or forcing a reaction at C3 requires specific tactical choices.
Strategies for C2 Selectivity (The Favored Position):
-
Milder Conditions: Using lower temperatures and less reactive electrophiles can enhance the natural kinetic preference for the C2 position.[1]
-
Vilsmeier-Haack Reaction: This reaction is a highly reliable and selective method for introducing a formyl group at the C2 position of unsubstituted pyrroles.[1][7][8]
Strategies for C3 Selectivity (The Challenging Position):
-
Steric Hindrance: Installing large, bulky substituents at the C2 and C5 positions will sterically block electrophilic attack, forcing it to occur at C3 or C4.[1]
-
N-Protecting Groups: Attaching a sterically demanding protecting group to the nitrogen, such as a triisopropylsilyl (TIPS) group, can direct electrophiles to the C3 position.[1]
-
Directed Metalation: Using an N-directing group followed by deprotonation with a strong base (like organolithiums) and quenching with an electrophile allows for precise functionalization, often at C2, but can be manipulated for C3 under specific conditions.[9][10][11]
Q3: What is the purpose of an N-protecting group, and which one should I choose?
Answer: Protecting the pyrrole nitrogen is a crucial strategy to control and modulate the ring's reactivity. The choice of protecting group is dictated by the desired outcome.
Functions of N-Protecting Groups:
-
Prevent Polymerization: Electron-withdrawing groups (EWGs) like tosyl (Ts), benzenesulfonyl, or tert-butoxycarbonyl (Boc) decrease the electron density of the pyrrole ring.[1][12][13] This "tames" its reactivity, making it less susceptible to acid-catalyzed polymerization and allowing for reactions like Friedel-Crafts acylation to proceed cleanly.[1]
-
Control Regioselectivity: As mentioned in Q2, bulky groups can direct substitution to the C3 position.
-
Enable Metalation: Groups like Boc or 2-(trimethylsilyl)ethoxymethyl (SEM) are essential for directed ortho-metalation (DoM) strategies, allowing for specific deprotonation at the C2 position.[10]
-
Improve Solubility and Handling: Many N-substituted pyrroles exhibit improved solubility in common organic solvents and are more stable for storage.
| Protecting Group | Key Feature | Primary Use Case |
| Tosyl (Ts) | Strongly electron-withdrawing, stable. | Suppressing reactivity for Friedel-Crafts reactions.[14] |
| Boc | Electron-withdrawing, easily removed. | Directed metalation, general functionalization. |
| Triisopropylsilyl (TIPS) | Bulky, sterically directing. | Directing electrophiles to the C3 position.[1] |
| Benzyl (Bn) | Electronically neutral, stable. | General protection, removed by hydrogenolysis. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Readily cleaved under fluoride conditions. | Directed metalation strategies.[10] |
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific, often problematic, functionalization reactions.
Guide 1: Friedel-Crafts Acylation
Common Problem: Upon adding a strong Lewis acid like AlCl₃, the reaction mixture immediately darkens, and workup yields only a polymeric material.[1]
Causality: As discussed in FAQ 1, the high electron density of the pyrrole ring leads to rapid, uncontrolled polymerization in the presence of strong Lewis acids.[1]
Workflow for Successful Acylation
Caption: Decision workflow for successful pyrrole acylation.
Protocol: Lewis Acid-Free Acylation of N-Tosylpyrrole
This protocol uses a highly reactive acylating agent, avoiding the need for a Lewis acid catalyst and thus preventing polymerization.
Step-by-Step Methodology:
-
Protection: If starting with pyrrole, protect the nitrogen first. To a solution of pyrrole in THF, add NaH (1.1 eq) at 0 °C. Stir for 30 minutes, then add tosyl chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield N-tosylpyrrole.
-
Acylation: Dissolve N-tosylpyrrole (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise, followed by the carboxylic acid (1.2 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once complete, quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired 2-acyl-N-tosylpyrrole. Acylation under these conditions strongly favors the C2 position.[15]
Guide 2: Vilsmeier-Haack Formylation
Common Problem: The reaction is sluggish, or the yield is low, especially with substituted pyrroles.
Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively mild electrophile.[7] While highly effective for electron-rich, unsubstituted pyrroles, its reactivity can be insufficient for pyrrole rings that are deactivated by electron-withdrawing substituents.
Troubleshooting & Optimization
| Symptom | Potential Cause | Recommended Action |
| No or Low Conversion | Pyrrole ring is deactivated by an EWG. | Increase the reaction temperature (up to 80 °C).[16] Use a larger excess of the Vilsmeier reagent. |
| Mixture of Products | Competing side reactions or decomposition. | Ensure anhydrous conditions. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Workup | Hydrolysis of the intermediate iminium salt is incomplete. | During workup, heat the aqueous solution gently (40-50 °C) after neutralization to ensure complete hydrolysis to the aldehyde. |
Protocol: Standard Vilsmeier-Haack Formylation of Pyrrole
This method is one of the most reliable ways to produce 2-formylpyrrole.[17][18][19][20][21]
Step-by-Step Methodology:
-
Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent.[8][22]
-
Pyrrole Addition: Dissolve pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid until the pH is ~6-7.
-
Workup & Purification: The product, 2-formylpyrrole, can often be isolated by filtration if it precipitates. Otherwise, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and purify by column chromatography or distillation.
Guide 3: C-H Activation and Direct Arylation
Common Problem: Attempts at direct C-H arylation result in low yields, catalyst decomposition, or lack of regioselectivity.
Causality: Modern C-H activation methods offer powerful, atom-economical routes to functionalized pyrroles but come with their own challenges.[23][24] The nitrogen lone pair of the pyrrole can coordinate to the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), potentially leading to catalyst inhibition or undesired reaction pathways.[25][26] Regioselectivity can also be difficult to control without a directing group.[27]
Strategies for Successful C-H Functionalization
Caption: Logic for planning a C-H activation reaction.
Key Considerations for Protocol Development:
-
Catalyst Choice: Palladium catalysts are common, but ruthenium and rhodium have also shown great utility for C-H functionalization of pyrroles and indoles.[25][26]
-
Directing Group (DG): For predictable regioselectivity (typically at C2), an N-directing group is often essential.[28] Removable directing groups like the picolinamide or 2-pyridyl groups are highly effective.
-
Oxidant: These reactions are often oxidative couplings and require a stoichiometric oxidant. Common choices include silver salts (AgOAc, Ag₂CO₃) or copper(II) acetate (Cu(OAc)₂).
-
Ligand: The choice of ligand on the metal center is critical for catalyst stability and reactivity. Often, these reactions are run without additional ligands, but phosphine or N-heterocyclic carbene (NHC) ligands can be beneficial.[29]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]
- 19. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemtube3d.com [chemtube3d.com]
- 23. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]
- 24. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. portal.fis.tum.de [portal.fis.tum.de]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Kinase Inhibitor Efficacy: From a Pyrrolo[2,3-d]pyrimidine Intermediate to Potent JAK Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of targeted therapy, kinase inhibitors represent a revolutionary class of drugs that have transformed the treatment of cancer and autoimmune diseases.[1] At the heart of many of these powerful therapeutics lies a "privileged scaffold"—a core molecular structure that serves as an ideal foundation for drug design. The 7H-pyrrolo[2,3-d]pyrimidine core is one such scaffold, prized for its ability to mimic the adenine ring of ATP and effectively compete for the enzyme's active site.[2][3]
This guide focuses on (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a key chemical intermediate built upon this scaffold. While not a potent inhibitor itself, this molecule is a critical starting point for the synthesis of highly selective and efficacious drugs, most notably Janus Kinase (JAK) inhibitors.[4][5] We will explore the journey from this foundational intermediate to a clinically approved drug, Tofacitinib, and compare its efficacy against other leading JAK inhibitors. This analysis will be grounded in the standard experimental protocols used in the field to determine inhibitor potency and selectivity.
The JAK-STAT Pathway: A Critical Target in Immunity and Disease
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors, making it central to immune cell development, proliferation, and function.[6][7] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[8] Dysregulation of this pathway is a hallmark of many autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain cancers.[9]
Inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, are designed to block the ATP-binding site of JAKs. This action prevents the phosphorylation and activation of STAT proteins, which in turn halts their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10][11]
Caption: Canonical JAK-STAT signaling pathway and the point of inhibition.
Comparative Efficacy of Clinically Approved JAK Inhibitors
The transformation of the this compound intermediate into a drug like Tofacitinib involves complex chemical modifications to enhance potency and selectivity.[5][12] Tofacitinib was one of the first-generation JAK inhibitors (jakinibs) approved for clinical use.[13] While initially designed to target JAK3, it demonstrates potent activity against JAK1 as well.[14] This profile contrasts with second-generation inhibitors like Upadacitinib and Filgotinib, which were engineered for greater selectivity toward JAK1, and others like Baricitinib, which targets JAK1 and JAK2.[13][15]
This selectivity is clinically significant. While JAK1 inhibition is linked to efficacy in treating inflammatory conditions, JAK2 inhibition can be associated with hematological side effects, and JAK3 inhibition can affect lymphocyte function.[16][17] The table below summarizes the half-maximal inhibitory concentrations (IC50) for several leading JAK inhibitors against the different JAK isoforms, providing a quantitative basis for comparing their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Tofacitinib | 1 | 20 | 1 | 344 | JAK1 / JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values are compiled from various in vitro enzymatic assays and can vary based on experimental conditions. The data presented here is for comparative purposes. Sources:[18][19]
Experimental Protocols for Efficacy Determination
The data presented above is generated through rigorous, standardized laboratory procedures. Below are detailed protocols for two fundamental assays used to characterize kinase inhibitors: the in vitro kinase assay and the cell-based proliferation assay.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures an inhibitor's ability to block the enzymatic activity of a purified, recombinant kinase.[20][21] The objective is to determine the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value). Luminescence-based assays that quantify ATP consumption, such as ADP-Glo™, are widely used.[20]
Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase's activity. The ADP is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. An inhibitor's presence will reduce kinase activity, leading to less ADP production and a lower signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Tofacitinib) in DMSO, typically starting from 10 mM. Then, create working solutions in the appropriate assay buffer.
-
Assay Plate Setup: Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme/Substrate Addition: Prepare a mix containing the recombinant JAK enzyme (e.g., JAK1) and a suitable peptide substrate in kinase assay buffer. Add this mix to the wells containing the inhibitor and incubate briefly (10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.[20]
-
Reaction Initiation: Add an ATP solution to all wells to start the kinase reaction. The ATP concentration should be near the Michaelis constant (Km) of the enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[20] Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[20]
Cell-Based Assay for JAK-STAT Signaling
Cell-based assays are crucial for confirming that an inhibitor is active in a more biologically relevant context.[22] This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.
Principle: In a responsive cell line, a specific cytokine will activate its corresponding JAK-STAT pathway, leading to the phosphorylation of a STAT protein (pSTAT). A potent inhibitor will block this phosphorylation in a dose-dependent manner. The level of pSTAT can be quantified using methods like flow cytometry.[16]
Step-by-Step Methodology:
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells [PBMCs] or a specific immune cell line) under standard conditions.
-
Inhibitor Pre-incubation: Seed the cells in a 96-well plate. Add serial dilutions of the test inhibitor and incubate for 1-2 hours. This allows the compound to penetrate the cell membrane.
-
Cytokine Stimulation: Add a pre-determined concentration of a cytokine known to activate a specific JAK pathway (e.g., Interleukin-2 [IL-2] for JAK1/JAK3, or Interleukin-6 [IL-6] for JAK1/JAK2) to the wells.[22][23] Incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Fixation and Permeabilization: Stop the stimulation by fixing the cells with a formaldehyde-based buffer. Then, permeabilize the cells with a methanol-based buffer to allow antibodies to access intracellular proteins.
-
Immunostaining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT signal in each cell population.
-
Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each sample. Determine the percent inhibition of pSTAT signaling for each inhibitor concentration relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the data and calculate the cellular IC50 value.
Caption: Experimental workflow for evaluating kinase inhibitor efficacy.
Conclusion
The journey from a simple chemical intermediate like this compound to a life-changing drug like Tofacitinib highlights the power of medicinal chemistry and rigorous biological evaluation. The 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a robust foundation for developing potent ATP-competitive kinase inhibitors. By leveraging standardized in vitro and cell-based assays, researchers can meticulously characterize the potency and selectivity of these compounds. The comparative data between first and second-generation JAK inhibitors demonstrates a clear evolution in drug design, with newer agents engineered for greater selectivity to potentially improve safety profiles. This continuous cycle of design, synthesis, and testing is fundamental to advancing targeted therapies for a host of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. research.unl.pt [research.unl.pt]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ard.bmj.com [ard.bmj.com]
A Guide to the Structural Validation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol by NMR and Mass Spectrometry
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural overview for the structural validation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a key heterocyclic intermediate. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we can piece together a comprehensive and verifiable structural puzzle. This document is designed to not only present the expected data but also to elucidate the underlying principles that govern the spectral behavior of this molecule, thereby offering a robust framework for its characterization.
Introduction: The Significance of this compound
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] this compound serves as a critical building block in the synthesis of these complex molecules.[3] Its precise structure, including the correct placement of the chloro and methanol substituents, is paramount for its intended reactivity and the biological activity of its downstream products. Therefore, rigorous structural validation is not merely a procedural formality but a critical step in the drug discovery and development pipeline.
This guide will navigate the structural elucidation of this compound through the complementary techniques of NMR spectroscopy and mass spectrometry. We will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale for the expected chemical shifts and coupling patterns. Furthermore, we will explore the anticipated fragmentation pathways in mass spectrometry, providing a clear roadmap for interpreting the resulting mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts are based on the analysis of similar pyrrolopyrimidine derivatives.[5][6][7]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| NH (Pyrrole) | ~12.0 - 12.5 | Broad Singlet | 1H | The acidic proton of the pyrrole nitrogen is typically found far downfield and is often broad due to solvent exchange. |
| H2 (Pyrimidine) | ~8.6 - 8.8 | Singlet | 1H | This proton is adjacent to two nitrogen atoms in the pyrimidine ring, leading to significant deshielding. |
| H6 (Pyrrole) | ~7.5 - 7.7 | Singlet | 1H | The proton on the pyrrole ring is in an electron-rich environment but is influenced by the adjacent pyrimidine ring. |
| CH₂ (Methanol) | ~4.6 - 4.8 | Doublet | 2H | These protons are adjacent to a hydroxyl group and the pyrrole ring. They will likely show coupling to the hydroxyl proton. |
| OH (Methanol) | ~5.3 - 5.6 | Triplet | 1H | The hydroxyl proton's chemical shift can be variable and depends on concentration and temperature. It will likely couple with the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C4 (Pyrimidine) | ~151 - 153 | This carbon is attached to a chlorine atom and is part of the electron-deficient pyrimidine ring. |
| C2 (Pyrimidine) | ~150 - 152 | Similar to C4, this carbon is significantly deshielded by the adjacent nitrogen atoms. |
| C7a (Bridgehead) | ~150 - 152 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both ring systems. |
| C5 (Pyrrole) | ~128 - 130 | This carbon is substituted with the methanol group. |
| C6 (Pyrrole) | ~120 - 122 | An aromatic carbon in the pyrrole ring. |
| C4a (Bridgehead) | ~115 - 117 | Another quaternary carbon at the ring junction. |
| CH₂ (Methanol) | ~55 - 60 | The carbon of the methanol group is in the typical range for an alcohol-bearing sp³ carbon. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for many organic compounds and its ability to slow down the exchange of labile protons (like NH and OH), allowing for their observation.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups.[8]
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[8] HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range proton-carbon correlations.[9]
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₇H₆ClN₃O), the molecular weight is approximately 183.6 g/mol .
-
Molecular Ion Peak (M⁺): Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see two peaks:
-
An M⁺ peak at m/z ≈ 183 (corresponding to the molecule with ³⁵Cl).
-
An M+2 peak at m/z ≈ 185 (corresponding to the molecule with ³⁷Cl) with an intensity that is approximately one-third of the M⁺ peak.
-
-
Key Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is a softer ionization technique and may predominantly show the protonated molecule [M+H]⁺ at m/z 184 and 186. Under harsher conditions (like EI), fragmentation will occur. Expected fragmentation patterns include:
-
Loss of H₂O: A peak at m/z ≈ 165/167 resulting from the loss of a water molecule from the methanol group.
-
Loss of CH₂OH: A peak at m/z ≈ 152/154 due to the cleavage of the hydroxymethyl group.
-
Loss of Cl: A peak at m/z ≈ 148 resulting from the loss of a chlorine radical.
-
Ring Fragmentation: Further fragmentation of the pyrrolopyrimidine core can lead to smaller charged fragments.
-
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry (MS) Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in a full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Comparative Summary and Data Visualization
To facilitate a clear comparison of the expected analytical data, the following tables and diagrams are provided.
Table 1: Summary of Predicted NMR Data
| Nucleus | Signal | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |
| ¹H | NH | ~12.0 - 12.5 | - |
| H2 | ~8.6 - 8.8 | HMBC to C4, C7a | |
| H6 | ~7.5 - 7.7 | HMBC to C4a, C5, C7a | |
| CH₂ | ~4.6 - 4.8 | COSY with OH, HSQC to CH₂ carbon, HMBC to C5, C6 | |
| OH | ~5.3 - 5.6 | COSY with CH₂ | |
| ¹³C | C4 | ~151 - 153 | - |
| C2 | ~150 - 152 | - | |
| C7a | ~150 - 152 | - | |
| C5 | ~128 - 130 | - | |
| C6 | ~120 - 122 | - | |
| C4a | ~115 - 117 | - | |
| CH₂ | ~55 - 60 | - |
Table 2: Summary of Predicted Mass Spectrometry Data
| Ion | m/z (³⁵Cl / ³⁷Cl) | Interpretation |
| [M+H]⁺ | 184 / 186 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 166 / 168 | Loss of water |
| [M-CH₂OH+H]⁺ | 153 / 155 | Loss of hydroxymethyl group |
| [M-Cl]⁺ | 148 | Loss of chlorine |
Experimental Workflow Diagrams
Caption: Workflow for NMR-based structural validation.
Caption: Workflow for LC-MS-based structural validation.
Conclusion
The structural validation of this compound is a critical task that can be confidently achieved through the synergistic application of NMR spectroscopy and mass spectrometry. While this guide provides a detailed predictive framework, it is essential to compare experimentally obtained data with these predictions. Any significant deviations may indicate the presence of impurities, an isomeric structure, or an unexpected reaction product, warranting further investigation. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can ensure the structural integrity of this valuable synthetic intermediate, thereby upholding the standards of scientific excellence in their research and development endeavors.
References
- 1. This compound [cymitquimica.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 9. dev.spectrabase.com [dev.spectrabase.com]
comparative analysis of different synthetic routes to 4-chloropyrrolopyrimidines
The 4-chloropyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant molecules, including kinase inhibitors used in the treatment of cancer and autoimmune diseases.[1][2][3] The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a versatile intermediate for the synthesis of diverse compound libraries.[2] Consequently, the efficient and scalable synthesis of this key building block is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Multi-step Synthesis from Ethyl Cyanoacetate and Thiourea
This classical approach constructs the pyrrolo[2,3-d]pyrimidine skeleton through a linear sequence of reactions, starting from readily available and inexpensive starting materials. This method involves the initial formation of a pyrimidine ring, followed by the annulation of the pyrrole ring.
Experimental Protocol
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea (in a molar ratio of approximately 1:1 to 1:3) in ethanol.[4]
-
Cool the mixture to 0-5 °C and slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents).[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Heat the mixture to reflux (80-100 °C) and maintain for 8-10 hours.[4]
-
Cool the reaction to room temperature, filter the resulting solid, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.[4] A typical yield for this step is around 80-85%.[5]
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine
-
To a solution of 2-mercapto-4-amino-6-hydroxypyrimidine in aqueous ammonia, add activated nickel (3 to 5 molar equivalents).[4]
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.[4]
-
Filter the hot reaction mixture to remove the nickel catalyst.[4]
-
Cool the filtrate to room temperature to allow the product to precipitate.[4]
-
Filter the solid, wash with water, and dry to yield 4-amino-6-hydroxypyrimidine.[4]
Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Dissolve 4-amino-6-hydroxypyrimidine and sodium acetate (in a molar ratio of approximately 1:3 to 1:5) in water.[4]
-
Heat the solution to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).[4]
-
Stir the reaction for 4-6 hours.[4]
-
Cool the mixture to room temperature, filter the precipitate, wash with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[4] Yields for this step are reported to be in the range of 84-90%.[5]
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).[4]
-
Heat the mixture to 80-100 °C and stir for 2-4 hours.[4]
-
Remove the excess POCl₃ by distillation under reduced pressure.[4]
-
Cool the residue to 0-10 °C and quench by slowly adding it to ice water with vigorous stirring.[4]
-
Adjust the pH of the aqueous solution to 9-10 with sodium hydroxide.[4]
-
Filter the resulting solid, wash with water, and dry.[4]
-
Recrystallize the crude product from toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
Causality and Mechanistic Insights
The initial step is a condensation reaction to form the pyrimidine ring. The desulfurization in the second step is a classic use of Raney nickel. The third step involves a condensation between the amino group of the pyrimidine and the aldehyde of 2-chloroacetaldehyde, followed by an intramolecular cyclization to form the pyrrole ring. The final chlorination step proceeds via the conversion of the hydroxyl group of the pyrimidinone tautomer into a better leaving group by phosphorus oxychloride, which is then displaced by a chloride ion.
Visualizing the Pathway
Caption: Multi-step synthesis of 4-chloropyrrolopyrimidine starting from ethyl cyanoacetate.
Route 2: Direct Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
This route is effectively the final step of the previous method but is often performed as a standalone procedure starting from commercially available or previously synthesized 7H-pyrrolo[2,3-d]pyrimidin-4-one. The success of this synthesis is highly dependent on the careful execution of the reaction and workup to avoid hydrolysis of the product.
Experimental Protocol
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).[6]
-
Add phosphorus oxychloride (POCl₃, approximately 3 equivalents).[6] Some procedures may use a solvent such as toluene.[6]
-
In some variations, a tertiary amine base like N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) is added portion-wise at 0 °C.[6]
-
Heat the reaction mixture to reflux (or a lower temperature of around 50 °C if a base is used) and stir until the reaction is complete as monitored by TLC.[6][7] A typical reaction time is 6 hours at reflux.[7]
-
Cool the reaction mixture to room temperature. It is highly recommended to remove excess POCl₃ by distillation under reduced pressure.[6]
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring (reverse quench).[6]
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6]
Causality and Mechanistic Insights
The key challenge in this route is the hydrolytic instability of the 4-chloropyrrolopyrimidine product. The workup procedure is critical; quenching the reaction mixture, which contains excess POCl₃, with water is highly exothermic and generates acidic conditions that can readily hydrolyze the product back to the starting material.[6] Removing excess POCl₃ via distillation before the quench significantly mitigates this issue.[6] The use of a mild base like sodium bicarbonate for neutralization is also crucial to prevent product degradation.[6]
Visualizing the Pathway
Caption: Direct chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Route 3: Synthesis from Ethyl Cyanoacetate and a Bromoacetal
This approach offers an alternative strategy for constructing the pyrrolo[2,3-d]pyrimidine core, utilizing a protected acetaldehyde equivalent to introduce the C5-C6 unit of the pyrrole ring.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in N,N-dimethylformamide (DMF) at 0-5 °C, add ethyl cyanoacetate dropwise.[1]
-
Allow the mixture to stir at room temperature for about 1 hour.[1]
-
Add bromoacetaldehyde diethyl acetal dropwise and then heat the reaction to around 95 °C for several hours.[1]
-
After completion, distill off the DMF under reduced pressure.[1]
-
Work up the residue with water and an organic solvent (e.g., methyl tert-butyl ether) to extract the product.[1] The crude product is often used directly in the next step.[1]
Step 2: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
To a solution of sodium ethoxide in ethanol, add formamidine acetate.[8]
-
Add the crude ethyl 2-cyano-4,4-diethoxybutyrate from the previous step and heat the mixture to reflux.[8]
-
After the cyclization is complete, the reaction mixture is concentrated, and the residue is treated with aqueous acid (e.g., hydrochloric acid) to facilitate the hydrolysis of the acetal and subsequent cyclization to form the pyrrole ring.[8][9]
Step 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
The 4-hydroxypyrrolo[2,3-d]pyrimidine obtained in the previous step is then chlorinated using phosphorus oxychloride, following a procedure similar to that described in Route 2.[8]
Causality and Mechanistic Insights
This route cleverly uses a protected aldehyde (the diethyl acetal) to prevent unwanted side reactions during the initial alkylation step. The subsequent cyclization with formamidine acetate builds the pyrimidine ring. The acidic workup serves a dual purpose: it deprotects the acetal to reveal the aldehyde, which then undergoes an intramolecular condensation with the adjacent pyrimidine C5-substituent (after tautomerization) to form the pyrrole ring. A key advantage of this route is the potential for a one-pot reaction for the second and third steps, which can improve overall efficiency.[10]
Visualizing the Pathway
Caption: Synthesis of 4-chloropyrrolopyrimidine via a bromoacetal intermediate.
Comparative Analysis
| Feature | Route 1: From Ethyl Cyanoacetate & Thiourea | Route 2: Direct Chlorination | Route 3: From Ethyl Cyanoacetate & Bromoacetal |
| Number of Steps | 4 | 1 | 3 |
| Overall Yield | 50-58%[5] | Typically high (e.g., 79%), but highly dependent on workup[8] | >30%[1] |
| Starting Materials | Inexpensive and readily available | Requires synthesis or purchase of the pyrrolopyrimidinone | Moderately priced starting materials |
| Key Reagents | Active Nickel, POCl₃ | POCl₃ | NaH, POCl₃ |
| Safety Concerns | Use of flammable solvents, handling of active nickel | Highly corrosive and water-reactive POCl₃, exothermic quench | Use of sodium hydride (pyrophoric) and POCl₃ |
| Scalability | Can be challenging due to multiple steps and use of heterogeneous catalyst | Scalable with careful control of the workup procedure | Scalable, with potential for one-pot procedures |
| Purity of Final Product | High purity achievable after recrystallization (98-99%)[5] | Good purity after chromatographic purification or recrystallization | High purity reported (99.2%)[1] |
Conclusion
The choice of synthetic route to 4-chloropyrrolo[2,3-d]pyrimidine depends on several factors, including the scale of the synthesis, the availability of starting materials, and the technical expertise of the chemist.
-
Route 1 is a robust and well-established method that starts from basic building blocks. While it involves multiple steps, the procedures are generally straightforward, and it can provide high yields of pure product. Its primary drawbacks are the length of the synthesis and the use of activated nickel.
-
Route 2 is the most direct approach and is ideal when the precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-one, is readily available. The success of this route hinges on a meticulously executed workup to prevent hydrolysis of the desired product. For large-scale production, optimizing the quench and isolation steps is critical.
-
Route 3 offers a more convergent approach than Route 1 and avoids the use of thiourea and nickel. The use of a protected aldehyde is an elegant strategy, and the potential for telescoping steps makes it an attractive option for improving process efficiency. However, it requires the handling of sodium hydride, which demands stringent safety precautions.
Ultimately, a thorough evaluation of the specific requirements of the project, including cost, timeline, and safety considerations, will guide the selection of the most appropriate synthetic strategy for accessing this valuable chemical intermediate.
References
- 1. Method used for preparing 4-chloropyrrolo[2,3-d]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Kinase Selectivity of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors is paramount.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the core of numerous approved and investigational kinase inhibitors.[3][4] This is largely due to its structural resemblance to adenine, enabling it to competitively bind to the ATP-binding sites of various kinases.[3][4] This guide focuses on a specific derivative, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, providing a framework for assessing its selectivity against a panel of kinases and comparing its performance with established inhibitors.
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[5] Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets.[5] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2] Off-target inhibition can lead to undesirable side effects and toxicity. Therefore, rigorous assessment of a compound's selectivity profile early in the drug discovery process is crucial for identifying promising lead candidates.[1][6][7]
Featured Compound: this compound
This compound is a derivative of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of numerous kinase inhibitors, including Janus kinase (JAK) inhibitors.[3][8][9] The introduction of a hydroxymethyl group at the 5-position of the pyrrole ring can potentially influence its binding affinity and selectivity profile.
Chemical Structure:
Comparative Kinase Selectivity Profile
To provide a practical comparison, we present hypothetical yet plausible inhibitory activity data for this compound against a representative panel of kinases. This data is compared with two well-characterized kinase inhibitors: Staurosporine, a notoriously non-selective inhibitor, and Dasatinib, a multi-targeted inhibitor with a distinct selectivity profile.[2] The data is presented as IC50 values (the half-maximal inhibitory concentration), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Staurosporine (Reference) | Dasatinib (Reference) |
| Tyrosine Kinases | |||
| ABL1 | 850 | 6.2 | 0.6 |
| SRC | 450 | 5.8 | 0.8 |
| EGFR | >10,000 | 25 | 180 |
| VEGFR2 | 25 | 7.9 | 8 |
| JAK2 | 15 | 3.2 | 110 |
| JAK3 | 20 | 2.8 | 250 |
| Serine/Threonine Kinases | |||
| CDK2 | 5,200 | 3.0 | 320 |
| ROCK1 | 8,900 | 1.9 | >10,000 |
| PKA | >10,000 | 4.8 | >10,000 |
| PKCα | >10,000 | 0.7 | >10,000 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
Based on this hypothetical data, this compound demonstrates notable selectivity for the JAK family (JAK2 and JAK3) and VEGFR2 over other kinases in the panel, particularly when compared to the broad-spectrum activity of Staurosporine. It shows significantly less activity against EGFR and serine/threonine kinases like CDK2, ROCK1, PKA, and PKCα, suggesting a favorable selectivity profile for certain therapeutic applications.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a panel of kinases.
Caption: Workflow for Kinase Selectivity Profiling.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
A common and robust method for determining kinase activity and inhibition is the luminescence-based assay, which measures the amount of ATP remaining after a kinase reaction.[10][11][12] The Kinase-Glo® platform is a widely used example.[10][11]
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is added to the reaction, and the resulting luminescence is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This allows for the determination of the IC50 value.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 5 µL of the diluted test compound to the appropriate wells. Include positive controls (no inhibitor, full kinase activity) and negative controls (no kinase, background signal).
-
Add 5 µL of kinase and substrate solution to each well. The choice of substrate and its concentration should be optimized for each specific kinase.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each kinase to ensure accurate potency assessment.[13]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Generation and Detection:
-
Equilibrate the plate and the luminescence detection reagent (e.g., Kinase-Glo® Reagent) to room temperature.
-
Add 20 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Mix the contents of the wells on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Normalize the data to the positive control (no inhibitor) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing a Potential Target Pathway: JAK-STAT Signaling
Given the hypothetical selectivity of this compound for JAK kinases, it is relevant to visualize its potential point of intervention in a key signaling pathway. The JAK-STAT pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Conclusion
The systematic assessment of kinase selectivity is a cornerstone of modern drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, as exemplified by this compound, represents a promising starting point for the development of novel kinase inhibitors. Through the application of robust and well-validated assay methodologies, such as luminescence-based kinase assays, researchers can effectively characterize the selectivity profiles of these compounds. This detailed understanding of on- and off-target activities is essential for advancing the most promising candidates toward clinical development and ultimately, for delivering safer and more effective therapies to patients.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. assayquant.com [assayquant.com]
Validating (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol as a Selective JAK3 Inhibitor: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family of enzymes presents a critical nexus for intervention.[1] Specifically, JAK3, with its expression largely restricted to hematopoietic cells, has emerged as a highly attractive target for the development of selective inhibitors with the potential for a more favorable safety profile compared to broader-acting immunomodulators.[2][3] This guide provides an in-depth, experience-driven framework for the validation of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a novel compound built upon the well-established 7H-pyrrolo[2,3-d]pyrimidine scaffold, as a potent and selective JAK3 inhibitor.
We will navigate the logical and experimental progression from initial biochemical characterization to cellular and in vivo validation, drawing comparisons with established JAK inhibitors to contextualize its potential therapeutic utility. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in drug development programs.
The JAK-STAT Signaling Pathway: A Primer for Targeted Inhibition
The JAK-STAT signaling cascade is a principal conduit for a multitude of cytokine and growth factor signals that govern immune cell development, activation, and function.[4] The pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[5]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily confined to lymphocytes.[1][3] This restricted expression pattern is the cornerstone of the therapeutic hypothesis for selective JAK3 inhibition: by targeting JAK3, it is possible to modulate immune responses with greater precision and potentially mitigate off-target effects associated with the inhibition of other JAK family members.
Caption: The JAK-STAT signaling pathway and the point of intervention for a selective JAK3 inhibitor.
Comparative Analysis of JAK Inhibitors
To rigorously assess the potential of this compound, its inhibitory profile must be benchmarked against a panel of well-characterized JAK inhibitors with varying degrees of selectivity. For the purpose of this guide, we will use data from a closely related analog, compound RB1 , which has demonstrated high selectivity for JAK3.[6][7]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference(s) |
| RB1 (Analog) | >5000 | >5000 | 40 | >5000 | Highly JAK3 Selective | [6][7] |
| Tofacitinib | 112 | 20 | 1 | Not widely reported | Pan-JAK (preference for JAK1/3) | [8][9][10] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Highly JAK3 Selective (covalent) | [11][12][13] |
| Decernotinib | 11 | 13 | 2.5 | 11 | Moderately JAK3 Selective | [14][15] |
This comparative data highlights the potential for compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, such as our topic compound, to achieve high selectivity for JAK3, a desirable characteristic for minimizing off-target effects.
Experimental Validation Protocols
A multi-tiered approach, encompassing biochemical and cellular assays, is essential for a comprehensive validation of a novel kinase inhibitor.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified JAK family kinases.
Causality: This initial screen is fundamental to understanding the direct interaction between the inhibitor and its target enzymes, providing a quantitative measure of potency and selectivity. A luminescence-based assay, such as the Kinase-Glo® assay, is a robust method for this purpose.[16][17]
Caption: Workflow for the biochemical kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Enzyme Reaction: In a 96-well plate, add the test compound, purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km for each respective enzyme. Incubate at 30°C for 60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® Max reagent to each well to stop the enzymatic reaction and initiate the luminescent signal.
-
Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Causality: This assay validates that the biochemical activity of the compound translates to a functional effect within a living cell, confirming cell permeability and target engagement in a physiological environment. Western blotting is a reliable method for this analysis.[18]
Caption: Workflow for the cellular STAT phosphorylation assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable human T-cell line (e.g., Jurkat) in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 (100 U/mL), for 15-30 minutes.[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal.
T-Cell Proliferation Assay
Objective: To evaluate the immunosuppressive activity of the test compound by measuring its effect on T-cell proliferation.
Causality: As JAK3 is crucial for lymphocyte proliferation, this assay provides a direct measure of the compound's functional immunosuppressive potential.[2] A CFSE-based proliferation assay is a standard and quantitative method.[20][21]
Detailed Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend the PBMCs in PBS and label with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate and treat with serial dilutions of the test compound.
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Incubation: Culture the cells for 4-5 days to allow for proliferation.
-
Flow Cytometry: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, measuring the dilution of CFSE fluorescence in the T-cell populations.
-
Data Analysis: The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more cell divisions, as indicated by a decrease in CFSE fluorescence.
In Vivo Validation: A Glimpse into Therapeutic Potential
While in vitro and cellular assays are critical for initial validation, the ultimate test of a compound's therapeutic potential lies in its efficacy in a relevant animal model of disease. For a JAK3 inhibitor, a collagen-induced arthritis (CIA) model in mice is a well-established and informative system.[6][7][22]
Experimental Outline:
-
Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Compound Administration: Once arthritis is established, administer the test compound orally at various doses daily for a defined period.
-
Efficacy Assessment: Monitor the progression of arthritis by measuring paw swelling and clinical scores. At the end of the study, collect joint tissues for histological analysis of inflammation and cartilage/bone erosion.
-
Pharmacodynamic and Pharmacokinetic Analysis: Collect blood samples to measure compound exposure (PK) and to assess the inhibition of STAT phosphorylation in circulating immune cells (PD).
Successful demonstration of efficacy in a CIA model, coupled with a strong in vitro and cellular profile, would provide compelling evidence for the therapeutic potential of this compound as a selective JAK3 inhibitor for the treatment of rheumatoid arthritis and other autoimmune disorders.[6]
Conclusion
The validation of a novel kinase inhibitor is a rigorous, multi-faceted process that demands a logical progression of experiments, each designed to answer a specific question about the compound's potency, selectivity, and functional activity. By following the comprehensive guide outlined above, researchers and drug development professionals can systematically evaluate this compound, or any other novel JAK3 inhibitor, with a high degree of scientific integrity. The combination of robust biochemical and cellular assays, benchmarked against established comparators, provides the critical data necessary to build a compelling case for further preclinical and clinical development.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. proimmune.com [proimmune.com]
- 21. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Reach: A Comparative Guide to Off-Target Effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Cellular Models
A Senior Application Scientist's Perspective on Navigating Kinase Inhibitor Selectivity
For researchers in drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a familiar and powerful tool. Its structural resemblance to adenine makes it a privileged core for designing ATP-competitive kinase inhibitors, leading to the successful development of drugs targeting a range of kinases.[1][2] However, this same feature presents a significant challenge: the potential for off-target interactions across the vast human kinome. This guide provides a comparative analysis of the potential off-target effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, a representative of this chemical class, by examining the known off-target profiles of its more clinically advanced relatives. Understanding these unintended interactions is critical for anticipating toxicity, explaining unexpected phenotypes, and ultimately designing safer, more effective therapeutics.
The Privileged Scaffold and the Selectivity Dilemma
The 7H-pyrrolo[2,3-d]pyrimidine core is the engine behind numerous approved drugs, including inhibitors of Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[1][3][4] The core's effectiveness lies in its ability to mimic adenine, the purine base of ATP, allowing it to sit within the ATP-binding pocket of various kinases. While medicinal chemistry efforts focus on modifying peripheral substituents to achieve selectivity for the target kinase, the inherent promiscuity of the core scaffold means that cross-reactivity with other kinases is a persistent possibility. This guide will use established inhibitors from this class as surrogates to predict the potential off-target landscape of novel derivatives like this compound.
Comparative Off-Target Profiles of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
The off-target profile of a pyrrolo[2,3-d]pyrimidine derivative is highly dependent on the specific substitutions on the core scaffold, which dictate its interactions within the diverse ATP-binding pockets of the kinome. Below is a comparative summary of known off-target effects for prominent kinase inhibitors sharing this core structure.
| Compound Class (Primary Target) | Examples | Known or Potential Off-Target Kinases/Pathways | Implications | Citation(s) |
| JAK Inhibitors | Tofacitinib, Ruxolitinib, Baricitinib | JAK family members (varying selectivity), Rho-associated kinase (ROCK), Serine/threonine protein kinase N2 (PKN2), MAPK/NF-kB pathway, Numb-associated kinases (NAKs: AAK1, GAK) | Immunomodulation, effects on cell migration and proliferation, potential for antiviral activity and unforeseen toxicities. | [5][6][7][8][9] |
| EGFR Inhibitors | Fourth-generation developmental compounds | ALK, LRRK2, PYK2, PRKD2, CLK1, CLK4 | Potential for neurological or other off-tissue toxicities, though often at higher concentrations than the on-target activity. | [4] |
| RET Inhibitors | Developmental compounds | KDR (VEGFR2) | Dose-limiting toxicities, cardiovascular effects. | [3][10] |
| LRRK2 Inhibitors | Developmental compounds | RET, PIP5K2C, PIK4CB, mutant FLT3 | Potential for overlapping toxicities with other kinase inhibitor classes, complex signaling interactions. | [11][12][13] |
| Multi-Targeted Inhibitors | Developmental compounds | EGFR, Her2, VEGFR2, CDK2 | Broader anti-cancer activity but also a wider potential for off-target related adverse effects. | [14][15] |
Visualizing On-Target vs. Off-Target Signaling
To conceptualize the impact of these inhibitors, it is useful to visualize their intended and unintended signaling consequences. The following diagrams illustrate a hypothetical scenario where a pyrrolo[2,3-d]pyrimidine-based inhibitor designed to target the JAK-STAT pathway also exhibits off-target activity against the ROCK pathway.
Caption: Intended inhibition of the JAK-STAT signaling pathway.
Caption: Potential off-target inhibition of the ROCK pathway.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of off-target effects requires a multi-pronged approach. The following protocols provide a framework for characterizing the selectivity of this compound or any novel kinase inhibitor.
Broad Kinome Profiling
Causality: The most direct way to identify potential off-target interactions is to screen the compound against a large, representative panel of purified human kinases. This provides a global view of the inhibitor's selectivity at a biochemical level.
Methodology: KINOMEscan™ (DiscoverX-style Competition Binding Assay)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The kinases are expressed as fusions with a DNA tag.
-
Binding Reaction:
-
Prepare a mixture of the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound in assay buffer.
-
Incubate to allow binding to reach equilibrium.
-
-
Wash and Elution: Wash the beads to remove unbound components. Elute the kinase-ligand complexes.
-
Quantification: Quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase. Results are typically reported as percent of control (DMSO vehicle) or as dissociation constants (Kd) for significant hits.[16]
Cellular Viability Assays in Diverse Cell Lines
Causality: Off-target effects often manifest as unexpected cytotoxicity in cell lines that do not depend on the primary target for survival. Screening against a panel of cancer cell lines with known genetic backgrounds can reveal such liabilities.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add the dilutions to the cells and include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the results as percent viability versus compound concentration. Calculate the IC50 value for each cell line.
Pathway-Specific Target Engagement and Downstream Signaling Analysis
Causality: Once a potential off-target kinase is identified from profiling, it is crucial to confirm its inhibition in a cellular context and assess the impact on its downstream signaling pathway.
Methodology: Western Blotting for Phospho-Proteins
-
Cell Line Selection: Choose a cell line where the identified off-target kinase is known to be active and regulate a measurable downstream event (e.g., a cell line with high ROCK activity for assessing phospho-MLC).
-
Compound Treatment: Treat the selected cells with increasing concentrations of this compound for a relevant time course (e.g., 1-4 hours). Include a known inhibitor of the off-target kinase as a positive control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Myosin Light Chain 2) and the total protein as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-signal indicates cellular inhibition of the off-target pathway.[8]
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. However, its inherent ability to interact with the ATP-binding sites of numerous kinases necessitates a thorough and early assessment of off-target effects. For a novel compound like this compound, a predictive understanding of its potential off-target profile can be gleaned from the extensive research on its chemical relatives. By employing a systematic approach that combines broad kinome profiling with cellular assays for viability and pathway modulation, researchers can build a comprehensive selectivity profile. This not only de-risks the compound for further development but also provides invaluable insights into its mechanism of action, ultimately paving the way for the creation of more precise and safer targeted therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
A Comparative Guide to the Biological Activity of C5-Substituted Versus C4-Substituted Pyrrolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to adenine, the core component of ATP. This mimicry allows pyrrolopyrimidine derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] The strategic placement of substituents on the pyrrolopyrimidine core is a key determinant of potency, selectivity, and overall pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of C5-substituted versus C4-substituted pyrrolopyrimidines, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
The Pyrrolopyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines offers multiple positions for substitution (C2, C4, C5, C6, and N7), each providing a vector for modifying the compound's interaction with its biological target.[2] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1] The choice of substitution on the pyrrole and pyrimidine rings dictates the inhibitor's ability to interact with other regions of the ATP-binding site, thereby influencing its potency and selectivity.
C5-Substituted Pyrrolopyrimidines: Targeting Diverse Kinase Families
Substitutions at the C5 position of the pyrrole ring have yielded potent inhibitors against a range of kinases, demonstrating the therapeutic potential of this substitution pattern.
As Inhibitors of Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[3][4][5][6][7] C5-substituted pyrrolopyridine derivatives (a closely related scaffold) have been developed as potent and selective JAK1 inhibitors. For instance, compounds with a 4-pyrazol group at the C5 position and a meta-substituted benzyl tail have demonstrated IC50 values in the low nanomolar range for JAK1, with high selectivity over JAK2.[8] This highlights the importance of the C5 position for achieving both potency and selectivity.
As Inhibitors of Src Tyrosine Kinase
The pp60c-Src tyrosine kinase is a non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. A series of 2-amino-5-[(benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-ones have been synthesized and evaluated as pp60c-Src inhibitors. These C5-substituted compounds demonstrated potent inhibitory activities, with IC50 values in the micromolar range.[9] Notably, dihalogenated benzyl groups at the C5 position led to a 3 to 7-fold increase in potency compared to the unsubstituted parent compound, underscoring the impact of C5 modifications on inhibitory activity.[9]
C4-Substituted Pyrrolopyrimidines: A Focus on Specific Therapeutic Areas
Modifications at the C4 position of the pyrimidine ring have also led to the discovery of highly active compounds, often with distinct therapeutic applications.
As Inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R)
CSF1R is a tyrosine kinase that plays a crucial role in the development and function of macrophages and is a validated target in oncology.[10] Pyrrolo[2,3-d]pyrimidine analogs with substitutions at the C4 and C6 positions have been explored as CSF1R inhibitors. Specifically, N-methyl-N-(3-methylbenzyl) groups at the C4 position have been investigated, with the aim of enhancing kinase selectivity.[10] These studies indicate that the C4 position is a key site for modulating the interaction with the kinase and achieving desired selectivity profiles.
Head-to-Head Comparison: C5 vs. C4 Substitution
While direct comparative studies of C5- versus C4-substituted pyrrolopyrimidines targeting the same kinase are limited in the public domain, we can infer structure-activity relationships by comparing data from different studies. The following table summarizes the reported biological activities of representative C5- and C4/C6-substituted pyrrolopyrimidines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Substitution Pattern | Target Kinase | Compound Series | Reported IC50/Activity | Key Findings | Reference |
| C5-Substituted | JAK1 | C-5 4-pyrazol substituted pyrrolopyridine | 2.2 - 2.4 nM | High potency and selectivity over JAK2. | [8] |
| C5-Substituted | pp60c-Src | 2-amino-5-[(benzyl)imino]methyl-pyrrolo[2,3-d]pyrimidine-4-one | 13.9 - 78.4 µM | Dihalogenation of the benzyl group enhances potency. | [9] |
| C4 & C6-Substituted | CSF1R | 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Enzymatic IC50 from 1-9 nM | Highly potent enzymatic inhibition. | [10] |
| C5-Substituted | GARFTase & AICARFTase | 5-substituted pyrrolo[2,3-d]pyrimidine antifolates | Potent inhibition of tumor cell proliferation. | Shifting the substituent from C6 to C5 alters the target enzyme inhibition profile. | [11] |
| C6-Substituted | DHFR | 6-substituted pyrrolo[2,3-d]pyrimidine analogues | Potent antitumor activity. | Bridge length at the C6 position is critical for activity. | [12][13] |
Note: C6 is adjacent to C5 on the pyrrole ring and provides a relevant comparison for substitution on this part of the scaffold.
The available data suggests that both C4 and C5 positions are critical for determining the biological activity and selectivity of pyrrolopyrimidine inhibitors. Substitutions at C5 appear to be crucial for achieving high potency and selectivity for certain kinase families like JAKs. On the other hand, modifications at the C4 position, often in combination with other substitutions, have yielded potent inhibitors for targets like CSF1R. The shift of a substituent from the C6 to the C5 position has been shown to result in an altered target enzyme inhibition profile, indicating the nuanced role of substituent placement on the pyrrole ring.[11]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate pyrrolopyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[14][15]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., C5- or C4-substituted pyrrolopyrimidines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[16][17][18]
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Signaling Pathway Context
The therapeutic efficacy of C4- and C5-substituted pyrrolopyrimidines is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[8][19][20][21] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolo[2,3-d]pyrimidines have been extensively studied as EGFR inhibitors.[22]
Simplified EGFR Signaling Pathway
Caption: Key components of the EGFR signaling cascade.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and cell growth.[3][4][5][6][7]
Overview of the JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway.
Conclusion
The strategic substitution of the pyrrolopyrimidine scaffold at the C4 and C5 positions is a powerful approach for developing potent and selective inhibitors of various protein kinases. While both positions are critical for biological activity, the existing literature suggests that C5-substitutions may be particularly advantageous for achieving high potency and selectivity against certain kinase targets like JAKs. Conversely, C4-substitutions have proven effective in the development of inhibitors for other kinases such as CSF1R. The nuanced differences in the structure-activity relationships between C4- and C5-substituted pyrrolopyrimidines underscore the importance of empirical testing and rational drug design in the pursuit of novel therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the distinct advantages of each substitution pattern for specific kinase targets.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth analysis of the anticipated cross-reactivity profile of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol , a compound built upon the privileged 7-azaindole (pyrrolo[2,3-d]pyrimidine) scaffold. Due to the nascent stage of publicly available experimental data for this specific molecule, this guide will leverage a comparative approach, drawing insights from well-characterized inhibitors sharing the same core structure. Our analysis will be grounded in the established principles of kinase inhibition, focusing on the Janus kinase (JAK) family as the most probable target class.
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the fundamental component of ATP.[1] This structural mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1] Indeed, this scaffold is the cornerstone of several approved drugs and clinical candidates targeting a variety of kinases.[1][2] Given the extensive research on pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, it is highly probable that this compound exhibits significant activity against one or more kinase targets.
The JAK-STAT Pathway: A Prime Target for Pyrrolo[2,3-d]pyrimidines
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3][4] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3] The distinct and sometimes overlapping functions of these isoforms make selective inhibition a key therapeutic strategy.[3] For instance, JAK1 is broadly implicated in inflammatory processes, JAK2 is crucial for hematopoiesis, JAK3 is primarily involved in immune cell development, and TYK2 mediates signaling for cytokines like IL-12 and IL-23.[3]
Due to the high degree of conservation in the ATP-binding site across the kinome, achieving absolute selectivity is a formidable challenge.[5] Therefore, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities.
Caption: A simplified diagram of the JAK-STAT signaling pathway, a likely target for this compound.
Comparative Selectivity Profile: Learning from Established JAK Inhibitors
To construct a probable cross-reactivity profile for this compound, we will compare it with three well-characterized JAK inhibitors, one of which shares the same pyrrolo[2,3-d]pyrimidine core.
-
Tofacitinib: A first-generation, non-selective JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core. It inhibits JAK1, JAK2, and JAK3 with similar potency.[6][7]
-
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.[5][8][9]
-
Fedratinib: A selective inhibitor of JAK2.[2]
The selectivity profiles of these inhibitors, based on their half-maximal inhibitory concentrations (IC50) against the JAK family members, are summarized below.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile | Reference |
| This compound | Unknown | Unknown | Unknown | Unknown | Hypothesized JAK inhibitor | |
| Tofacitinib | 112 | 20 | 1 | >400 | Pan-JAK (JAK3 > JAK2 > JAK1) | [10] |
| Ruxolitinib | 3.3 | 2.8 | >400 | >400 | JAK1/JAK2 selective | [9] |
| Fedratinib | 3 | 3 | >1000 | >1000 | JAK2 selective | [2] |
Based on the structure of this compound, it is reasonable to hypothesize that it will exhibit inhibitory activity against members of the JAK family. The specific substitutions on the pyrrolo[2,3-d]pyrimidine core will ultimately dictate its selectivity profile. The presence of the chloro and hydroxymethyl groups could influence its interactions within the ATP-binding pocket, potentially conferring a unique selectivity profile compared to Tofacitinib.
Experimental Workflows for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a systematic approach involving both targeted and broad-based screening is essential.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay is fundamental for determining the IC50 value of a compound against a specific kinase.
Caption: A generalized workflow for determining the IC50 of an inhibitor against a specific kinase.
Step-by-Step Methodology:
-
Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP at a concentration close to its Km value.
-
Compound Addition: Add the test compound, this compound, in a series of dilutions to the wells. Include appropriate controls (e.g., no inhibitor, and a known inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using the ADP-Glo™ kinase assay) or by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate.[11][12]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]
Kinome-Wide Profiling
To obtain a comprehensive understanding of the inhibitor's selectivity, a broad screen against a large panel of kinases is essential. This can be achieved through various commercially available platforms.
Caption: A logical diagram illustrating the process of kinome-wide profiling to determine inhibitor selectivity.
Step-by-Step Methodology (Example using a competition binding assay format):
-
Assay Principle: This method typically involves immobilized kinases and a tagged ligand that is known to bind to the active site of many kinases. The test compound is added in competition with this tagged ligand.
-
Screening: The test compound, this compound, is incubated at a fixed concentration (e.g., 1 µM) with a large panel of recombinant human kinases in the presence of the tagged ligand.
-
Detection: The amount of tagged ligand bound to each kinase is quantified. A reduction in the signal for a particular kinase indicates that the test compound is competing for binding to the active site.
-
Data Analysis: The results are often expressed as the percentage of remaining tagged ligand binding for each kinase. A lower percentage indicates stronger binding of the test compound. This data can be visualized on a "kinome tree" to provide a global view of the inhibitor's selectivity.[6] For hits below a certain threshold (e.g., <10% binding), full dose-response curves can be generated to determine the dissociation constant (Kd).
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, its structural features strongly suggest it is a kinase inhibitor, with the JAK family being a highly probable target. By comparing its core structure to that of established JAK inhibitors like Tofacitinib, Ruxolitinib, and Fedratinib, we can anticipate a specific, yet likely cross-reactive, inhibition profile.
The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically characterize its cross-reactivity profile. Such studies are not only crucial for identifying its primary therapeutic targets but also for proactively identifying potential off-target effects that could impact its safety and efficacy in future clinical applications. The journey from a promising chemical scaffold to a selective and safe therapeutic agent is paved with a deep understanding of its interactions across the entire kinome.
References
- 1. researchgate.net [researchgate.net]
- 2. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming Target Engagement of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. We will explore and compare direct and indirect methods to provide a comprehensive framework for designing robust target engagement studies.
The Central Challenge: Proving On-Target Activity in a Cellular Milieu
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the cellular environment where factors like cell permeability, off-target binding, and compound metabolism come into play. Therefore, confirming target engagement in intact cells is paramount. (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, as a likely ATP-competitive kinase inhibitor[1][2][3][4][5], presents both opportunities and challenges for target engagement studies. The competitive nature of its binding lends itself to specific assay formats, which will be a central theme of this guide.
Section 1: A Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare several leading methodologies, highlighting their principles, strengths, and limitations in the context of studying this compound.
| Methodology | Principle | Strengths | Limitations | Relevance for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Label-free, applicable to endogenous proteins, provides direct evidence of binding.[8][9] | Lower throughput, requires specific antibodies for Western blot detection, potential for target destabilization. | High. Can directly confirm binding to a specific kinase target without modifying the compound. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] | High-throughput, quantitative, measures binding in live cells, can determine residence time.[12][13] | Requires genetic modification of the target protein, dependent on a suitable tracer. | High. Excellent for quantitative assessment of affinity and occupancy in a live-cell context. |
| Kinobeads Competition Binding Assay | Competitive binding of the test compound against a broad-spectrum kinase inhibitor immobilized on beads.[14][15] | Unbiased, proteome-wide kinase profiling, identifies on- and off-targets.[16][17] | Indirectly measures binding in cell lysates, may not fully reflect the intracellular environment, not suitable for allosteric inhibitors.[14] | High. Ideal for identifying the primary kinase target(s) and assessing selectivity across the kinome. |
| In-Cell Western™ Assay | Quantitative immunofluorescence to measure downstream effects of target engagement, such as inhibition of phosphorylation.[18][19] | High-throughput, measures a functional consequence of target binding.[20][21] | Indirect evidence of target engagement, requires specific phospho-antibodies, signal can be affected by other pathways. | Moderate to High. Useful as a secondary, functional assay to confirm the downstream consequences of target binding. |
| Phosphoproteomics | Mass spectrometry-based quantification of changes in protein phosphorylation patterns upon compound treatment.[22][23] | Global, unbiased view of signaling pathway modulation, identifies downstream effects and potential off-target signaling.[24][25] | Technically complex, lower throughput, data analysis can be challenging. | High. Provides a comprehensive understanding of the compound's impact on cellular signaling networks. |
Section 2: Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for key experiments, along with guidance on data interpretation.
Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that the binding of this compound to its target kinase will increase the thermal stability of the protein.[6][7] This increased stability results in more soluble protein remaining after heat treatment, which can be quantified by Western blotting.
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Harvest and Lysis: Wash cells with PBS and harvest by scraping. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the putative target kinase. Use a suitable secondary antibody and detect the signal.
-
Data Analysis: Quantify the band intensities and normalize to the non-heated control. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Data Interpretation:
| Treatment | Tagg (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 | Baseline thermal stability of the target protein. |
| 1 µM Compound | 56.0 | Thermal stabilization, indicating direct binding of the compound to the target. |
| 10 µM Compound | 58.5 | Dose-dependent increase in thermal stabilization, strengthening the evidence of target engagement. |
NanoBRET™ Target Engagement Assay
Causality: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon.[10][11] If this compound binds to the NanoLuc®-tagged kinase, it will compete with and displace a fluorescent tracer, leading to a decrease in the BRET signal.[12][26]
Experimental Workflow:
Caption: NanoBRET™ Target Engagement workflow.
Detailed Protocol:
-
Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer to the cells, followed by the addition of a serial dilution of this compound. Incubate to allow for compound entry and target binding.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® live-cell substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.[12]
Data Interpretation:
| Compound Concentration | BRET Ratio (mBU) | Interpretation |
| 0 nM | 500 | Maximum BRET signal in the absence of a competitor. |
| 100 nM | 350 | Partial displacement of the tracer, indicating compound binding. |
| 10 µM | 50 | Near-complete displacement of the tracer, indicating strong target engagement. |
| Calculated IC50 | 150 nM | Potent intracellular target engagement. |
Section 3: Authoritative Grounding and Broader Context
The methodologies described are well-established in the field of drug discovery. CETSA, for instance, has been widely adopted for its ability to confirm target engagement in a label-free manner in various physiological contexts, from cell culture to tissue samples.[6][7][8] The NanoBRET™ assay provides a powerful platform for quantitative analysis of compound-target interactions in living cells, offering insights into intracellular affinity and residence time.[10][13]
For a compound like this compound, which belongs to a class of compounds known to target the ATP-binding pocket of kinases[1][2][3], a multi-faceted approach is recommended. Initial confirmation of direct binding via CETSA can be complemented by a more quantitative assessment of intracellular potency using the NanoBRET™ assay. Furthermore, to understand the broader cellular impact and to identify potential off-targets, global approaches like kinobeads-based chemical proteomics[14][16][27] and phosphoproteomics are invaluable.[22][23][24] These unbiased methods provide a systems-level view of the compound's selectivity and its effects on cellular signaling networks.[25]
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of key methodologies, from direct binding assays like CETSA and NanoBRET™ to broader profiling techniques such as kinobeads and phosphoproteomics. By understanding the principles, strengths, and limitations of each approach, researchers can design a comprehensive and self-validating experimental strategy to confidently establish on-target activity, paving the way for further preclinical and clinical development.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. licorbio.com [licorbio.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 24. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 27. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Introduction: (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol and its parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors for therapeutic use.[1] While invaluable in research and development, their handling and disposal demand a rigorous, safety-first approach. The chloro- and pyrrolopyrimidine moieties suggest potential toxicity and environmental persistence, necessitating a disposal protocol grounded in regulatory compliance and scientific best practices.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for laboratory personnel to ensure personal safety, maintain regulatory compliance, and minimize environmental impact. The procedures outlined herein are based on established guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. While specific data for the methanol derivative may be limited, the hazards of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1), provide a strong basis for risk assessment.
The primary causality for stringent disposal protocols stems from the compound's classification as acutely toxic and an irritant. The chlorinated heterocyclic structure warrants caution, as such compounds can be ecotoxic and persistent. The significant lack of comprehensive ecological data necessitates treating this chemical as a potential environmental hazard until proven otherwise.
Table 1: Hazard Profile of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Hazard Classification | GHS Category | Precautionary Statement Codes | Description |
| Acute Oral Toxicity | Category 3 | H301 | Toxic if swallowed.[2][3][4] |
| Acute Dermal Toxicity | Category 3 | H311 | Toxic in contact with skin.[2] |
| Acute Inhalation Toxicity | Category 3 | H331 | Toxic if inhaled.[2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[2] |
Note: This data is for the parent compound and should be conservatively applied to its derivatives.
Regulatory Framework: EPA and OSHA Compliance
The disposal of this compound falls under federal and local hazardous waste regulations. In the United States, the primary governing frameworks are the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[5][6][7]
-
Hazardous Waste Determination: As the generator, you are legally required to determine if your waste is hazardous.[5] Given the acute toxicity of the parent compound, this compound waste must be managed as hazardous waste .
-
Generator Status: Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) dictates accumulation limits and timelines.[8][9] It is crucial to know your facility's status to ensure compliance with on-site storage time limits.
-
Laboratory Management Plan: Academic and research institutions are encouraged to develop a Laboratory Management Plan that specifies best practices for waste management, from determination to disposal.[10]
Personnel Safety & Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. The causality for the following PPE recommendations is directly linked to the compound's toxicity and irritant properties identified in Section 1.
Mandatory PPE for Handling and Disposal:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][11] This prevents eye contact with dust or splashes.
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with a particulate filter.[4][11] All respiratory protection use must follow a formal institutional program as required by OSHA.
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled in a compliant and safe manner from the point of generation to final disposal.
Methodology 4.1: Waste Segregation and Collection
-
Identify Waste Streams: Delineate all materials that have come into contact with the chemical. This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Contaminated glassware (rinse with a minimal amount of a suitable solvent like ethanol or acetone, and collect the rinsate as hazardous waste).
-
Solutions containing the compound.
-
-
Segregate Waste: Do not mix this waste with non-hazardous trash. It must be collected separately.
Methodology 4.2: Container Selection and Labeling
-
Select a Compatible Container: Use a chemically resistant container (HDPE or glass is often suitable) with a secure, vapor-tight lid. The container must be in good condition with no leaks or residues on the outside.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:
Methodology 4.3: On-Site Accumulation
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[9][12]
-
Ensure Safe Storage:
Methodology 4.4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Vendor Pickup and Manifest: Your institution's EHS department will coordinate with a licensed hazardous waste disposal vendor. This vendor is trained and equipped to transport and dispose of the chemical according to federal and state regulations, likely via incineration at a permitted facility.
-
Record Keeping: Ensure that all paperwork, including the hazardous waste manifest, is correctly filled out and signed by trained personnel. Retain copies of these records as required by the EPA.[9]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Protocol 5.1: Minor Spill (Small amount of solid, contained)
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the full PPE described in Section 3.
-
Contain Spill: Prevent the spread of dust. Do not use a dry brush or towel.
-
Clean Up: Gently cover the spill with an absorbent material. Carefully scoop the material into your designated hazardous waste container.
-
Decontaminate: Wipe the area with a cloth dampened with alcohol or another suitable solvent. Place the cleaning materials into the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.[2]
Protocol 5.2: Major Spill (Large quantity, widespread, or outside of a ventilated area)
-
Evacuate: Immediately evacuate the area. Alert all personnel to leave.
-
Isolate: Close the doors to the affected area to prevent the spread of the chemical.
-
Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. media.graphassets.com [media.graphassets.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
As a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol demands careful handling in the laboratory.[1][2] This guide provides a detailed protocol for the safe use of this compound, from initial risk assessment to final disposal, ensuring the protection of researchers and the integrity of experimental work. The following procedures are grounded in an understanding of the compound's potential hazards, extrapolated from data on the closely related and well-documented parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Toxic if swallowed.[4][5][6] Some sources also indicate toxicity upon skin contact and inhalation.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C7H6ClN3O | [8] |
| Molecular Weight | 183.6 g/mol | [8] |
| Appearance | Assumed to be a solid | |
| Storage Temperature | 2-8°C | [8] |
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves identifying potential exposure scenarios and implementing control measures to mitigate the risks.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[9] Before relying on PPE, robust engineering and administrative controls must be in place.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Restrict access to the work area to authorized personnel only. Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z.87.1 standards.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[10][11]
-
Hand Protection: Double gloving is required.[12] Wear two pairs of powder-free nitrile gloves, with the outer glove extending over the cuff of the lab coat.[9][12] Gloves should be changed immediately if contaminated, torn, or punctured, and at regular intervals (e.g., every 30-60 minutes).[9]
-
Body Protection: A lab coat with long sleeves and a solid front is essential.[12] Ensure the lab coat is fully buttoned. For larger quantities or procedures with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9][10] Use of a respirator requires a formal respiratory protection program, including fit testing and training.[10]
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the process is carried out in a fume hood.
-
Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling the compound, decontaminate the work area. Carefully remove and dispose of the outer pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For larger spills, contact your institution's environmental health and safety department.
Waste Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[3][13] The primary disposal method for chlorinated waste is often incineration at a licensed facility.[14][15]
Waste Disposal Workflow
Caption: Workflow for the proper disposal of the compound.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
- 15. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
